Bicyclo[4.2.0]octan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.2.0]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWRIPFUAFDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015998 | |
| Record name | Bicyclo[4.2.0]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54211-18-6 | |
| Record name | Bicyclo[4.2.0]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Conformational Analysis of cis- vs trans-Fused Bicyclo[4.2.0]octan-7-one: A Comprehensive Technical Guide
Executive Summary
The bicyclo[4.2.0]octan-7-one scaffold is a critical structural motif in the total synthesis of complex spiroacetals, terpenes, and pharmaceutical intermediates[1]. The fusion of a six-membered cyclohexane ring with a four-membered cyclobutanone ring creates a highly strained system where the stereochemistry at the ring junction (cis vs trans) dictates the molecule's thermodynamic stability, spectroscopic signature, and chemical reactivity. This whitepaper provides an in-depth conformational analysis of these diastereomers, detailing the causality behind their NMR characteristics and providing field-proven, self-validating experimental protocols for their synthesis and thermodynamic equilibration.
Structural and Thermodynamic Foundations
The fundamental difference between cis- and trans-bicyclo[4.2.0]octan-7-one lies in the immense strain energy differential at the ring junction.
Strain Energy & Conformational Geometry
The calculated strain energy for the parent cis-bicyclo[4.2.0]octane is approximately 27.4 kcal/mol[2]. In the cis-fused isomer, the cyclohexane ring can adopt a relatively relaxed, chair-like conformation, while the cyclobutanone ring adopts a puckered geometry. This arrangement minimizes torsional strain and transannular interactions[3].
Conversely, the trans-fused isomer is significantly more strained, carrying an additional ~25 kJ/mol (~6.0 kcal/mol) of strain energy compared to its cis counterpart[4]. To accommodate the trans-diequatorial fusion across a four-membered ring, the six-membered ring is forced out of its stable chair conformation into a highly distorted twist-boat or severely flattened chair. This distortion drastically increases both Baeyer (angle) strain and Pitzer (torsional) strain, making the trans-isomer kinetically accessible only under specific conditions and highly susceptible to thermodynamic epimerization[4].
Spectroscopic Elucidation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for assigning the stereochemistry of the bicyclo[4.2.0]octan-7-one ring junction. The extreme structural distortion in the trans-isomer manifests predictably in both its
Causality Behind Chemical Shifts and Coupling Constants
-
Carbonyl Shift : The carbonyl carbon (C7) in the cis-isomer resonates at ~207 ppm, which is typical for a standard, puckered cyclobutanone. In the trans-isomer, this signal shifts significantly upfield to ~198 ppm. Causality : The extreme ring strain in the trans-fused system forces the cyclobutanone ring into a more planar geometry, altering the bond angles around the carbonyl carbon. This increases the
-character of the C-C bonds, which in turn shields the carbonyl carbon nucleus[4]. -
Geminal Coupling (
) : The methylene protons at C8 (adjacent to the carbonyl) exhibit a geminal coupling constant of ~18 Hz in the cis-isomer, which decreases to ~15 Hz in the trans-isomer. Causality : The magnitude of in cyclobutanones is highly dependent on the dihedral angle ( ) between the C-H bonds and the adjacent -orbital of the carbonyl. The puckered cis-form maintains an angle near 90°, maximizing hyperconjugative overlap, whereas the flattened trans-form reduces this angle to 15–25°, thereby reducing the coupling magnitude[4].
Table 1: Key NMR Diagnostic Criteria for Diastereomeric Differentiation
| NMR Parameter | cis-Bicyclo[4.2.0]octan-7-one | trans-Bicyclo[4.2.0]octan-7-one | Structural Causality |
| ~207 ppm | ~198 ppm | Strain-induced alteration of | |
| ~18 Hz | ~15 Hz | Dihedral angle shift relative to the C=O | |
| Thermodynamic Stability | High (Global Minimum) | Low (+6.0 kcal/mol) | Relief of trans-diequatorial ring distortion[2][4]. |
Experimental Methodologies
As a Senior Application Scientist, it is critical to design protocols that are not only effective but self-validating. The following methodologies detail the synthesis of the bicyclic core and the thermodynamic equilibration of the isomers.
Protocol 1: Synthesis via Cycloaddition & Dechlorination
This protocol utilizes a concerted, orthogonal
Step-by-Step Procedure:
-
Reagent Preparation : In an oven-dried, argon-purged flask, suspend Zn-Cu couple (2.0 equiv) in anhydrous diethyl ether. Add cyclohexene (1.0 equiv).
-
Cycloaddition : Slowly add a solution of trichloroacetyl chloride (1.5 equiv) in ether via a syringe pump over 2 hours at room temperature.
-
Causality: Slow addition ensures the in situ generated dichloroketene remains at a low steady-state concentration, preventing ketene dimerization and driving the
cycloaddition with cyclohexene.
-
-
Intermediate Validation : Filter the mixture through Celite and concentrate. Analyze the crude 8,8-dichlorobicyclo[4.2.0]octan-7-one via IR spectroscopy. Self-Validation: A strong C=O stretch at ~1800
confirms the formation of the highly strained -dichlorocyclobutanone. -
Dechlorination : Dissolve the intermediate in glacial acetic acid and add Zn dust (5.0 equiv) in portions at 0 °C. Stir for 4 hours, warming to room temperature.
-
Workup : Neutralize carefully with saturated aqueous
, extract with dichloromethane, dry over , and concentrate to yield the kinetic mixture of bicyclo[4.2.0]octan-7-one.
Caption: Workflow for the synthesis and isolation of bicyclo[4.2.0]octan-7-one diastereomers.
Protocol 2: Thermodynamic Equilibration (Epimerization)
Because the trans-isomer is highly strained, it can be quantitatively converted to the cis-isomer via base-catalyzed epimerization[4][5].
Step-by-Step Procedure:
-
Reaction Setup : Dissolve the kinetic mixture (or isolated trans-isomer) in anhydrous tert-butanol (0.1 M concentration).
-
Base Addition : Add a catalytic amount of potassium tert-butoxide (0.1 equiv). Stir the solution at room temperature for 12 hours.
-
Causality: The bulky tert-butoxide selectively deprotonates the
-bridgehead carbon (C6), generating a transient, planar enolate. The steric bulk of the base prevents nucleophilic attack on the strained carbonyl.
-
-
Thermodynamic Control : Upon reprotonation of the enolate, the system overwhelmingly favors the formation of the cis-fusion to relieve the ~6.0 kcal/mol of strain energy associated with the trans-geometry[4].
-
Self-Validation (NMR Monitoring) : Take a 0.1 mL aliquot, quench with
, extract into , and acquire a NMR spectrum. The complete disappearance of the 198 ppm signal and the exclusive presence of the 207 ppm signal validates that thermodynamic equilibrium has been reached.
Caption: Base-catalyzed epimerization pathway from the strained trans-isomer to the stable cis-isomer.
References
1.[1] Total Synthesis of 5,5-Spiroacetal Natural Products and Studies Toward the Total Synthesis of Eleutherobin. Simon Fraser University (SFU) Summit. URL: [Link] 2.[3] Computational assessment of the structural analysis of different cyclooctene isomers. ResearchGate. URL: [Link] 3.[2] ASYMMETRIC DESYMMETRIZATION OF STRAINED ALKENES. Scholaris. URL: [Link] (Note: Link derived from repository indexing) 4.[4] Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc. URL: [Link] 5.[5] The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Science Publishing. URL: [Link] 6. Deuterium Kinetic Isotope Effects and Mechanism of the Thermal Isomerization of Bicyclo[4.2.0]oct-7-ene to 1,3-Cyclooctadiene. Indian Institute of Technology Delhi (IITD). URL: [Link]
Sources
The Bicyclo[4.2.0]octane Scaffold: A Privileged Core in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.2.0]octane ring system, a fascinating and sterically demanding scaffold, represents a key structural motif in a variety of natural products exhibiting a broad spectrum of biological activities. This guide provides a comprehensive overview of natural products containing this unique core, delving into their biosynthesis, biological significance, and the synthetic strategies employed to access this intriguing chemical space.
The Kingianins: A Prominent Family of Bicyclo[4.2.0]octane-Containing Natural Products
The most extensively studied class of natural products featuring the bicyclo[4.2.0]octane scaffold are the kingianins. Isolated from the bark of the Malaysian plant Endiandra kingiana, these complex polyketides have garnered significant attention due to their intricate molecular architectures and promising biological profiles.[1][2]
The kingianin family is characterized by a pentacyclic core, which is believed to be formed through a key dimerization of two bicyclo[4.2.0]octadiene monomers.[1] To date, a number of kingianin analogues (Kingianin A-Q) have been reported, differing in the nature and position of their substitutions.[1][3]
Biological Activities of Kingianins
The kingianins have demonstrated significant potential in several therapeutic areas, most notably as anti-cancer and anti-diabetic agents.
-
Inhibition of Anti-Apoptotic Proteins: Several kingianins exhibit potent inhibitory activity against anti-apoptotic proteins such as Bcl-xL and Mcl-1.[1] For instance, Kingianin G shows a good binding affinity for the protein Bcl-xL.[1] By disrupting the function of these proteins, which are often overexpressed in cancer cells, the kingianins can promote apoptosis (programmed cell death) in malignant cells. Kingianins G and H have been identified as potent inhibitors of the Mcl-1/Bid interaction.[3]
-
α-Glucosidase Inhibition: A number of kingianins have been identified as inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[1] For example, Kingianin A and Kingianin F are effective inhibitors of this enzyme.[1] This activity suggests their potential for the development of novel treatments for type 2 diabetes by controlling post-prandial hyperglycemia.
A summary of the reported biological activities of selected kingianins is presented in the table below.
| Compound | Biological Activity | Target | IC50/Ki Value | Reference |
| Kingianin A | α-Glucosidase Inhibition | α-Glucosidase | 11.9 µM (IC50) | [1] |
| Kingianin F | α-Glucosidase Inhibition | α-Glucosidase | 19.7 µM (IC50) | [1] |
| Kingianin G | Inhibition of Anti-Apoptotic Protein | Bcl-xL | 2.0 µM (Ki) | [1] |
| Kingianin G | Inhibition of Anti-Apoptotic Protein | Mcl-1/Bid | Potent Inhibitor | [3] |
| Kingianin H | Inhibition of Anti-Apoptotic Protein | Mcl-1/Bid | Potent Inhibitor | [3] |
Biosynthesis: The Elegance of Electrocyclization
The formation of the bicyclo[4.2.0]octane core in the kingianins is a testament to the efficiency of pericyclic reactions in natural product biosynthesis. The prevailing hypothesis suggests a fascinating cascade of electrocyclization reactions, commencing from a linear polyketide precursor.
The key transformation is a proposed 8π-6π electrocyclization cascade . This process is often presumed to be non-enzymatic, which would account for the isolation of many kingianins as racemic mixtures.
The proposed biosynthetic pathway is depicted below:
Figure 1: Proposed biosynthetic pathway for the formation of the kingianin core structure, highlighting the key 8π-6π electrocyclization cascade.
This elegant cascade efficiently constructs the complex bicyclic system from a simple linear precursor, showcasing nature's prowess in molecular architecture.
Other Natural Products Featuring the Bicyclo[4.2.0]octane Scaffold
While the kingianins are the most prominent examples, the bicyclo[4.2.0]octane motif is also found in other natural products from diverse sources.
-
Plakortinic Acids: Plakortinic acids A and B, isolated from a marine sponge, are endoperoxide polyketides that feature a bicyclo[4.2.0]octene unit.[4]
-
Shimalactones: Produced by the marine fungus Emericella variecolor GF10, shimalactones A and B are neuritogenic polyketides containing a bicyclo[4.2.0]octadiene ring system.[5]
The discovery of these compounds from marine organisms and fungi suggests that the bicyclo[4.2.0]octane scaffold may be more widespread in nature than currently appreciated, representing a promising area for future natural product discovery.
Synthetic Strategies: Accessing the Bicyclo[4.2.0]octane Core
The unique structural features and significant biological activities of bicyclo[4.2.0]octane-containing natural products have made them attractive targets for total synthesis. Several key strategies have emerged for the construction of this challenging ring system.
Biomimetic Electrocyclization
Inspired by the proposed biosynthetic pathway, a powerful strategy for the synthesis of the bicyclo[4.2.0]octadiene core involves mimicking the 8π-6π electrocyclization cascade. This approach typically involves the synthesis of a suitably substituted acyclic tetraene which, upon thermal or photochemical activation, undergoes the desired cascade to furnish the bicyclic system.
Experimental Protocol: A Generalized Approach for Biomimetic 8π-6π Electrocyclization
-
Tetraene Precursor Synthesis: The synthesis of the linear tetraene precursor is the crucial first step. This is often achieved through a convergent approach, coupling two smaller fragments using modern cross-coupling methodologies such as Stille or Suzuki reactions. Careful control of the stereochemistry of the double bonds in the precursor is essential to ensure the desired stereochemical outcome of the electrocyclization.
-
Electrocyclization Conditions: The tetraene precursor is then subjected to conditions that promote the electrocyclization cascade. This typically involves heating the substrate in an appropriate high-boiling solvent (e.g., toluene, xylene) or irradiating with UV light. The choice between thermal and photochemical conditions can influence the stereochemical outcome of the reaction according to the Woodward-Hoffmann rules.
-
Purification: The resulting bicyclo[4.2.0]octadiene product is then purified using standard chromatographic techniques, such as column chromatography on silica gel.
Figure 2: A generalized workflow for the biomimetic synthesis of the bicyclo[4.2.0]octadiene core via an electrocyclization cascade.
Cycloaddition Reactions
[4+2] (Diels-Alder) and [2+2] cycloaddition reactions provide powerful and convergent routes to the bicyclo[4.2.0]octane framework.
-
Diels-Alder Reaction: The Diels-Alder reaction between a cyclobutene derivative (as the dienophile) and a diene can be an effective method for constructing the bicyclo[4.2.0]octene core. Chiral catalysts can be employed to achieve enantioselective transformations.[6]
-
[2+2] Ketene Cycloaddition: The [2+2] cycloaddition of a ketene with an alkene is another valuable tool for the synthesis of the bicyclo[4.2.0]octanone skeleton, which can then be further elaborated.[1][7] This non-biomimetic approach offers a rapid and efficient way to build the core structure.[1]
Experimental Protocol: [2+2] Ketene Cycloaddition for Bicyclo[4.2.0]octanone Synthesis
-
Ketene Generation: The ketene is typically generated in situ from an acyl chloride precursor by treatment with a non-nucleophilic base, such as triethylamine.
-
Cycloaddition: The alkene substrate is then added to the reaction mixture containing the freshly generated ketene. The reaction is often carried out at low temperatures to control the reactivity of the ketene.
-
Workup and Purification: Upon completion, the reaction is quenched and worked up to remove the base and any byproducts. The resulting bicyclo[4.2.0]octanone is then purified by chromatography.
The following diagram illustrates a typical workflow for this synthetic approach.
Figure 3: A schematic representation of the synthetic workflow for constructing a bicyclo[4.2.0]octanone core using a [2+2] ketene cycloaddition reaction.
Future Perspectives
The bicyclo[4.2.0]octane scaffold continues to be a source of inspiration for natural product chemists, medicinal chemists, and synthetic chemists alike. The discovery of new natural products containing this core from underexplored biological sources, such as marine organisms and endophytic fungi, holds significant promise. Further elucidation of the biosynthetic pathways, particularly the potential role of enzymes in controlling the stereochemistry of the electrocyclization and dimerization steps, will provide valuable insights for biomimetic synthesis.
The development of new and more efficient synthetic methodologies for the construction of the bicyclo[4.2.0]octane ring system, especially those that allow for the rapid and stereocontrolled synthesis of diverse analogues, will be crucial for exploring the structure-activity relationships of these compounds and for advancing their therapeutic potential. The potent and diverse biological activities exhibited by this class of natural products underscore the importance of the bicyclo[4.2.0]octane scaffold as a privileged core in drug discovery.
References
- Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
- Leverrier, A., et al. (2010). Kingianin A: a new natural pentacyclic compound from Endiandra kingiana. Organic Letters, 12(16), 3646-3649.
- Saad, N. A., et al. (2022). Anti-Hyperglycemic Activities, Molecular Docking and Structure-Activity Relationships (SARs) Studies of Endiandric Acids and Kingianins from Endiandra kingiana. Journal of the Brazilian Chemical Society, 33, 856-867.
- Six, Y., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
- Yahiaoui, O., et al. (2020). Total synthesis of endiandric acid J and beilcyclone A from cyclooctatetraene.
- Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 283-290.
- Zhang, J., et al. (2021). Total Synthesis of (+)-Kingianin A by Enantioselective Cycloaddition of Strained Cyclobutenone.
- Quetin-Leclercq, J., et al. (2016). Kingianins O-Q: Pentacyclic polyketides from Endiandra kingiana as inhibitor of Mcl-1/Bid interaction. Fitoterapia, 110, 129-135.
- Piao, W., et al. (2013). Hippolachnin A, a new antifungal four-membered ring-containing polyketide from the marine sponge Hippospongia lachne. Organic Letters, 15(19), 5032-5035.
- Suyama, T. L., et al. (2021). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 42(5), 721-726.
- Yan, P., et al. (2021). Enantioselective Diels–Alder Reaction of Cyclobutenone and Its Application in the Total Synthesis of Kingianin F. Organic Letters, 23(15), 5864-5868.
- Xu, Y., et al. (2014). Natural Products from Mangrove Actinomycetes. Marine Drugs, 12(5), 2590-2613.
- Leverrier, A., et al. (2013). Kingianic Acids A–G, Endiandric Acid Analogues from Endiandra kingiana.
- Li, Y., & Li, Z. (2024). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. Chinese Journal of Chemistry.
- Zeren Barotcu, A., et al. (2022). Structural analysis of halogenated bicyclo[4.2.0] inositols, biological activities and molecular docking studies. Journal of Molecular Structure, 1269, 133803.
- Saad, N. A. (2022). Isolation, Characterization, Anti-Hyperglycemic Activity and Molecular Docking Studies of Constituents Isolated from Endiandra kingiana and Beilschmiedia lumutensis (Lauraceae)
- Paquette, L. A., & Volz, W. E. (1976). The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. The Journal of Organic Chemistry, 41(12), 2162-2164.
- Abe, N., et al. (2018). Shimalactone Biosynthesis Involves Spontaneous Double Bicyclo‐Ring Formation with 8π‐6π Electrocyclization.
Sources
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- 4. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Cyclobutanone Rings in Bicyclic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutanone moiety, when incorporated into a bicyclic framework, represents a nexus of high reactivity and synthetic potential, driven primarily by inherent ring strain. This guide provides a comprehensive exploration of the chemical behavior of these systems. We will delve into the fundamental principles governing their reactivity, including the modulation of ring strain by the fused ring system and the influence of stereoelectronics. Key transformations, including pericyclic reactions, oxidative rearrangements like the Baeyer-Villiger oxidation, nucleophilic additions, and radical-mediated ring expansions, will be examined in detail. Through mechanistic discussions, field-proven experimental protocols, and applications in complex molecule synthesis, this document serves as a technical resource for professionals leveraging the unique chemistry of bicyclic cyclobutanones in research and drug development.
The Core Principle: Ring Strain as a Potent Driving Force
The chemistry of cyclobutane and its derivatives is dominated by the release of inherent strain energy. In cyclobutanone, this strain is exacerbated by the sp²-hybridized carbonyl carbon, which prefers a 120° bond angle, a stark contrast to the ring's constrained ~90° angles. Fusing a second ring to the cyclobutanone core, as in bicyclo[3.2.0]heptanones or bicyclo[4.2.0]octanones, creates a complex interplay of forces that can either enhance or temper this reactivity. The topology of the bicyclic system dictates the accessibility of the carbonyl group and the stereoelectronic alignment required for various transformations. This stored potential energy is the synthetic chemist's "handle," enabling a diverse array of reactions that are often difficult or impossible to achieve in less strained systems.[1][2] The unique puckered structure and longer C-C bonds of the cyclobutane ring are key characteristics that open up unique applications in medicinal chemistry.[3][4]
The reactivity of these systems is not solely a function of strain release; electronic delocalization also plays a crucial, and sometimes dominant, role in lowering the energy of transition states, a principle that is especially evident in reactions involving bicyclic systems containing three-membered rings.[5] This makes the cyclobutanone ring a versatile building block for constructing complex molecular architectures, a feature widely exploited in the synthesis of antibiotics, antiviral agents, and anticancer drugs.[1][6]
Key Reaction Classes and Mechanistic Insights
The high reactivity of the strained four-membered ring allows bicyclic cyclobutanones to participate in a wide range of chemical transformations.[1] These reactions often proceed with high regio- and stereoselectivity, making them invaluable tools in organic synthesis.
Oxidative Ring Expansion: The Baeyer-Villiger Oxidation
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction for converting cyclic ketones into lactones.[7] In bicyclic cyclobutanones, this reaction provides a powerful method for accessing synthetically valuable bicyclic lactones, which can serve as key intermediates in natural product synthesis.[8] The reaction proceeds via the Criegee intermediate, and its regioselectivity is dictated by the migratory aptitude of the adjacent carbon atoms.
Mechanism & Causality: The choice of oxidant is critical. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[8][9] The reaction's regioselectivity is predictable: the more substituted α-carbon preferentially migrates, as it is better able to stabilize the partial positive charge that develops in the transition state.[9][10] The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl.[9] Importantly, the migration occurs with retention of stereochemistry.[10] In recent years, more environmentally friendly methods using thiourea catalysts and H₂O₂ as the oxidant have been developed. Furthermore, Baeyer-Villiger monooxygenases (BVMOs) offer an enzymatic route, often with excellent enantioselectivity and unique regioselectivity.[10][11]
Caption: Mechanism of Baeyer-Villiger Oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptan-6-one
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
System Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add bicyclo[3.2.0]heptan-6-one (1.0 eq). Dissolve the ketone in a suitable chlorinated solvent such as dichloromethane (DCM) to a concentration of ~0.1 M.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DCM is a common solvent as it is relatively unreactive towards m-CPBA.
-
-
Buffering: Add powdered sodium bicarbonate (NaHCO₃, ~3.0 eq).
-
Rationale: m-CPBA is acidic, and the byproduct, meta-chlorobenzoic acid, is also acidic. The bicarbonate buffer prevents acid-catalyzed side reactions or decomposition of sensitive products.
-
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add m-CPBA (1.1–1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: The reaction is exothermic. Slow, cooled addition maintains control and minimizes potential side reactions. A slight excess of the oxidant ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-6 hours).
-
Rationale: TLC provides a simple and rapid method to track the disappearance of the starting material and the appearance of the product, preventing over-reaction or unnecessary reaction time.
-
-
Workup & Quenching: Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stir vigorously for 20 minutes.
-
Rationale: Peroxyacids are potentially explosive when concentrated and must be safely decomposed before solvent removal. Thiosulfate or sulfite reduces the excess oxidant to the corresponding carboxylic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine.
-
Rationale: This sequence removes the reducing agent, the acidic byproduct (m-CBA), and residual water from the organic phase.
-
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude lactone by flash column chromatography on silica gel. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Rationale: This final sequence isolates the pure product and confirms its structure and purity through spectroscopic analysis.
-
Pericyclic Reactions: Harnessing Light and Heat
Thermal and photochemical reactions provide powerful pathways for rearranging the carbon skeleton of bicyclic cyclobutanones, often leading to complex polycyclic structures.
A. Photochemical Reactions: Direct irradiation of bicyclic cyclobutanones can induce a variety of transformations. A key pathway is the α-cleavage (Norrish Type I reaction) followed by decarbonylation or rearrangement.[12] Another significant reaction is the ring expansion to a transient oxacarbene, which can be trapped by nucleophiles. This has been elegantly applied in the synthesis of bicyclic ("locked") nucleoside analogues, where the oxacarbene inserts into the N-H bond of a purine base.[12][13][14] This photochemical approach is notable for its ability to generate complex structures under mild conditions.[14]
Caption: Workflow for photochemical synthesis.[12][13][14]
B. Thermal Reactions: Upon heating, cyclobutenones (the unsaturated analogues) undergo a conrotatory 4π-electrocyclic ring opening to form highly reactive vinylketene intermediates.[15] These intermediates can be trapped in situ with various reagents (e.g., alkenes, alkynes) in [2+2] cycloadditions to build new four-membered rings or undergo further intramolecular rearrangements to yield more complex polycyclic or aromatic systems.[15][16] This reactivity provides a versatile platform for synthesizing highly substituted carbocycles and heterocycles.
Radical-Mediated Ring Expansion and Annulation
Free radical reactions offer a distinct set of transformations for bicyclic cyclobutanones. These reactions often rely on the selective β-scission of alkoxy radicals, which are generated from the cyclization of a carbon-centered radical onto the carbonyl oxygen.[17] This strategy enables the construction of fused seven- and eight-membered rings, spiro-annulated systems, and bridged rings, depending on the substitution pattern of the cyclobutanone precursor.[17][18] The cyclobutanone precursors for these reactions are typically prepared via [2+2] cycloadditions of ketenes with olefins, making this a modular and powerful approach to medium and large ring systems.[17]
Table 1: Comparison of Key Reactivity Classes
| Reaction Class | Driving Force | Key Intermediate(s) | Typical Products | Key Features |
| Baeyer-Villiger | Oxidation | Criegee Intermediate | Bicyclic Lactones | Predictable regioselectivity; Retention of stereochemistry.[9] |
| Photochemical | Photon Absorption | Oxacarbene, Biradicals | Ring-expanded products, Rearranged skeletons | Access to highly complex structures under mild conditions.[12][13] |
| Thermal | Heat (Entropy) | Vinylketene | New cyclic systems via trapping, Aromatic compounds | Controlled by pericyclic selection rules.[15] |
| Radical Expansion | Radical Stability | Alkoxy Radical | Fused or bridged medium/large rings | Modular synthesis based on radical precursors.[17] |
Applications in Drug Discovery and Development
The unique three-dimensional structures accessible from bicyclic cyclobutanones make them highly valuable in medicinal chemistry. The cyclobutane motif itself is increasingly used as a bioisostere to replace planar aromatic rings or conformationally flexible groups, a strategy often referred to as "escaping from flatland".[3][4] This can lead to improved metabolic stability, enhanced binding affinity by directing key pharmacophores, and optimized pharmacokinetic properties.[3][6]
For example, the conformational rigidity of the cyclobutanone carbonyl makes it a potent electrophilic "warhead" for covalent inhibitors or a scaffold for positioning substituents in a precise 3D orientation for optimal target engagement.[19] The diverse reactions discussed above allow for the rapid generation of libraries of complex, C(sp³)-rich molecules, expanding the chemical space available for drug discovery campaigns.[20]
Conclusion
The reactivity of the cyclobutanone ring in bicyclic systems is a rich and multifaceted field, governed by the principles of ring strain, stereoelectronics, and reaction conditions. By understanding and harnessing these principles, researchers can perform a remarkable array of transformations, including oxidative ring expansions, pericyclic rearrangements, and radical-mediated annulations. These reactions provide access to a wealth of structurally complex and diverse molecules that are of significant interest to the pharmaceutical and agrochemical industries. The continued development of novel synthetic methods involving these versatile building blocks promises to further empower the synthesis of next-generation therapeutics and complex chemical probes.
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Retro-Synthetic Analysis and Total Synthesis of Kingianin Alkaloids: A Comprehensive Technical Guide
The Kingianin Enigma: Structural Complexity and Biosynthetic Origins
Kingianins represent a highly complex class of pentacyclic alkaloids isolated from the bark of the Malaysian tree Endiandra kingiana[1]. From a pharmacological perspective, these natural products are highly sought after due to their potent binding affinity for the antiapoptotic protein Bcl-xL, making them compelling lead compounds for oncology drug development[2][3].
The defining architectural feature of the kingianin scaffold is its pseudo-symmetrical pentacyclic core. Leverrier and Litaudon originally proposed a biomimetic pathway in which a linear polyketide precursor undergoes a non-enzymatic domino 8π-6π electrocyclization to form a bicyclo[4.2.0]octadiene monomer (dubbed "pre-kingianin A")[4]. This monomer was hypothesized to dimerize via a formal [4+2] Diels-Alder cycloaddition to yield the final pentacyclic framework[2]. However, early synthetic efforts by Moses and co-workers revealed a critical causality gap: the thermal dimerization of pre-kingianin A does not occur spontaneously due to massive steric and electronic activation barriers[5]. Overcoming this bottleneck required a paradigm shift in retrosynthetic logic, leading to the adoption of the Radical Cation Diels-Alder (RCDA) reaction[2][6].
Deconstructing the Scaffold: Retrosynthetic Logic
The retrosynthetic deconstruction of Kingianin A relies on exploiting the inherent symmetry of the molecule and the stereospecific power of pericyclic reactions.
-
Disconnection 1: The Pentacyclic Core (Dimerization) Cleaving the central cyclohexene ring via a retro-Diels-Alder transform yields two bicyclo[4.2.0]octadiene monomers[2]. Because thermal conditions fail to drive this specific dimerization, the forward reaction must be initiated by single-electron transfer (SET) oxidation, specifically the RCDA pathway[7][8].
-
Disconnection 2: The Bicyclo[4.2.0]octadiene Monomer (Electrocyclization) The monomer is disconnected via a retro-8π-6π electrocyclization cascade. The stereochemical outcome of the bicyclic system is strictly dictated by the geometry of the precursor. A conrotatory 8π electrocyclization followed by a disrotatory 6π electrocyclization of an (E,Z,Z,E)-tetraene or a (Z,Z,Z,Z)-tetraene leads to the desired endo-stereochemistry of the cyclobutane ring relative to the cyclohexadiene[8].
-
Disconnection 3: The Tetraene Assembly The highly sensitive tetraene can be traced back to stable building blocks via two primary strategies: Convergent assembly via Stille cross-coupling, or a unified approach utilizing a four-fold cis-selective partial reduction of a conjugated tetrayne[8][9].
Retrosynthetic logic tree for Kingianin A highlighting key complexity-generating transforms.
Translating Theory to Protocol: Key Methodologies
To ensure scientific integrity, the synthesis of kingianins requires highly controlled environments, particularly during the handling of the reactive tetraene intermediates and the radical cation dimerization.
Workflow 1: Synthesis of the Pre-Kingianin Monomer via Tetrayne Reduction
The Sherburn group's unified approach utilizes Rieke zinc for the stereoselective reduction of tetraynes[8]. Causality: This is a critical choice because standard Lindlar hydrogenation often leads to over-reduction or isomerization in highly conjugated poly-alkyne systems[9].
Step-by-Step Protocol:
-
Preparation of Rieke Zinc : Reduce anhydrous ZnCl₂ with lithium metal in the presence of a catalytic amount of naphthalene in THF under an argon atmosphere. Self-Validation: The formation of a fine, highly reactive black suspension indicates successful Rieke zinc generation.
-
Tetrayne Reduction : Dissolve the conjugated tetrayne precursor in a THF/EtOH mixture. Cool to 0 °C and add the Rieke zinc suspension dropwise.
-
In-Situ Monitoring : Track the reaction via ¹H NMR aliquots rather than TLC, as the (Z,Z,Z,Z)-tetraene is highly sensitive to silica gel and UV degradation. Look for the disappearance of alkyne carbon signals and the emergence of complex olefinic multiplets between δ 5.5–6.5 ppm.
-
Electrocyclization Cascade : Once reduction is complete, filter the mixture through a pad of Celite under argon to remove zinc residues. Immediately heat the crude (Z,Z,Z,Z)-tetraene solution in toluene to 100 °C for 2–4 hours.
-
Isolation : The elevated temperature drives the conrotatory 8π and subsequent disrotatory 6π electrocyclization. Concentrate the solvent in vacuo and purify the resulting bicyclo[4.2.0]octadiene via neutral alumina chromatography to prevent acid-catalyzed decomposition.
Workflow 2: The Radical Cation Diels-Alder (RCDA) Dimerization
Because the HOMO-LUMO gap of the neutral pre-kingianin monomers is too large for thermal cycloaddition, a one-electron oxidant is introduced to generate a radical cation. This reverses the polarity of the diene, drastically lowering the activation energy for the [4+2] cycloaddition[2][7].
Step-by-Step Protocol:
-
Catalyst Preparation : Utilize the Ledwith-Weitz salt, tris(4-bromophenyl)aminium hexachloroantimonate (Ar₃N⁺• SbCl₆⁻), as the one-electron oxidant. Causality: This specific salt has an oxidation potential (~1.05 V vs SCE) perfectly tuned to oxidize the electron-rich diene without over-oxidizing the resulting dimer[3][7].
-
Reaction Setup : Dissolve the purified bicyclo[4.2.0]octadiene monomer in anhydrous, degassed dichloromethane (DCM) at -78 °C.
-
Initiation : Add a catalytic amount (10-20 mol%) of the Ledwith-Weitz salt. The solution will immediately turn deep blue/green, indicating the presence of the aminium radical cation.
-
Propagation and Termination : Stir for 1 hour at -78 °C. The radical cation of the monomer reacts with a neutral monomer, forming a dimer radical cation, which then oxidizes another neutral monomer to propagate the chain. Quench the reaction with saturated aqueous NaHCO₃.
-
Validation : Analyze the crude mixture via mass spectrometry (ESI-MS) to confirm the doubled mass (m/z). 2D NMR (NOESY) is strictly required to validate the endo, endo relative stereochemistry of the newly formed cyclohexene ring, distinguishing Kingianin A from its diastereomers[2][10].
The chain-propagation mechanism of the Radical Cation Diels-Alder (RCDA) dimerization.
Evolution of the Dimerization Paradigm: Asymmetric and Tethered Approaches
While the RCDA reaction elegantly constructs the pentacyclic core, controlling regiochemistry and absolute stereochemistry presents further challenges.
-
The Tethered Approach (Parker Group) : To overcome poor regioselectivity in intermolecular RCDA reactions, the Parker group utilized a removable adipic acid tether to link two monomers[2][10]. This intramolecular RCDA strategy forced the diene and dienophile into the correct spatial arrangement, exclusively yielding the desired regiochemistry for Kingianin A[2][11].
-
Asymmetric Synthesis (Zhang Group) : Because the (+)- and (-)-enantiomers of kingianins exhibit different binding affinities for Bcl-xL, accessing enantioenriched monomers is critical[3]. Zhang and co-workers bypassed the traditional electrocyclization cascade entirely. Instead, they employed a chiral oxazaborolidinium ion (COBI) catalyzed enantioselective Diels-Alder reaction of a strained cyclobutenone to construct the bicyclo[4.2.0]octane core directly[3]. This allowed for the highly selective, first asymmetric total synthesis of (+)-Kingianin A[3].
Quantitative Data: Comparison of Synthetic Strategies
The evolution of kingianin synthesis is marked by a continuous reduction in step count and an increase in stereochemical control. The following table summarizes the landmark achievements in the field.
| Research Group | Year | Key Synthetic Strategy | Longest Linear Sequence | Target Yield (Overall) | Target Molecule(s) |
| Moses et al. | 2011 | Stille Coupling / Thermal Electrocyclization | 9 steps (Monomer) | N/A (Dimerization failed) | Pre-Kingianin A |
| Parker et al. | 2012 | Tethered Intramolecular RCDA | 12 steps | ~2.5% | (±)-Kingianin A |
| Sherburn et al. | 2015 | Tetrayne Partial Reduction / Intermolecular RCDA | 11 steps | ~4.0% | (±)-Kingianins A, D, F |
| Zhang et al. | 2022 | COBI-Catalyzed Asymmetric Diels-Alder / RCDA | 14 steps | ~8.0% | (+)-Kingianin A, (-)-Kingianin F |
References
-
Parker, K. A., & Lim, H. N. (2012). "Total Synthesis of Kingianin A." Organic Letters.6
-
Moses, J. E., Sharma, P., Ritson, D. J., & Burnley, J. (2011). "A synthetic approach to kingianin A based on biosynthetic speculation." Chemical Communications.
-
Sherburn, M. S., Drew, S. L., & Lawrence, A. L. (2015). "Unified total synthesis of the natural products endiandric acid A, kingianic acid E, and kingianins A, D, and F." Chemical Science.7
-
Zhang, J., et al. (2022). "Total Synthesis of (+)-Kingianin A by Enantioselective Cycloaddition of Strained Cyclobutenone." Synthesis. 3
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Litaudon, M., Leverrier, A., Awang, K., & Guéritte, F. (2011). "Pentacyclic polyketides from Endiandra kingiana as inhibitors of the Bcl-xL/Bak interaction." Phytochemistry / Organic Letters. 4
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Introduction: The Significance of Strain in Bicyclic Ketones
An In-Depth Technical Guide to the Electronic Properties of Strained Bicyclic Ketones
Strained bicyclic ketones are a fascinating class of molecules where the fusion of two rings imposes significant geometric constraints, leading to deviations from ideal bond angles and lengths. This inherent strain is not merely a structural curiosity; it is a powerful tool that profoundly influences the electronic properties, and consequently, the chemical reactivity and physicochemical characteristics of these molecules. For researchers, synthetic chemists, and drug development professionals, understanding and harnessing the effects of this strain opens doors to novel molecular architectures and reaction pathways.
Defining Ring Strain in Bicyclic Systems
Ring Strain Energy (RSE) quantifies the excess potential energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[1] This energy arises from several contributing factors:
-
Angle Strain: The deviation of bond angles from the ideal values for a given hybridization (e.g., 109.5° for sp³ carbon, 120° for sp² carbon). In small bicyclic rings, such as bicyclo[1.1.0]butanes or bicyclo[2.1.1]hexanes, this is often the dominant contributor.
-
Torsional Strain: Eclipsing interactions between adjacent bonds, which are forced into unfavorable conformations by the rigid ring system.
-
Transannular Strain: Non-bonded interactions (steric hindrance) between atoms across the ring. This is particularly significant in medium-sized rings (8-11 members).[2]
The interplay of these factors in bicyclic ketones creates a unique energetic landscape that dictates their behavior. For instance, the introduction of an sp²-hybridized carbonyl carbon can be either favored or disfavored depending on the specific ring system, altering the stability and reactivity of intermediates like enolates.[3]
Impact on Physicochemical Properties and Reactivity
The stored potential energy within strained rings acts like a "loaded spring," making them susceptible to reactions that release this strain.[4] This leads to unique reactivity patterns not observed in their acyclic or unstrained cyclic counterparts. For example, the Norrish Type-I photochemical reaction, which involves cleavage of the α C-C bond, is significantly influenced by ring strain. In highly strained ketones like cyclobutanone, the barrier for this bond fission in the excited state is substantially reduced, promoting ring-opening pathways.[5]
Furthermore, the electronic perturbations caused by strain affect spectroscopic signatures. The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy, for example, increases with rising ring strain.[6] Similarly, 13C NMR chemical shifts, particularly of the carbonyl carbon, are sensitive to changes in bond eclipsing interactions and overall molecular geometry imposed by the bicyclic framework.[7]
Relevance in Medicinal Chemistry and Drug Development
In drug discovery, the rigid, three-dimensional structures of bicyclic scaffolds are highly desirable. They can serve as bioisosteres for planar aromatic rings, providing a means to escape "flatland" and explore new chemical space with improved physicochemical properties like lipophilicity and metabolic stability.[4] The inherent reactivity of strained bicyclic ketones can be exploited for the efficient synthesis of complex, multifunctionalized molecules, including spirocycles and other novel scaffolds of medicinal interest.[8][9] The ability to use strain as a driving force for chemical transformations allows for the development of novel synthetic strategies and the late-stage functionalization of complex drug candidates.[10][11]
The Electronic Structure of Strained Bicyclic Ketones
The unique reactivity of strained bicyclic ketones is a direct consequence of their distorted electronic structure. Geometric constraints force orbitals into unconventional alignments, altering their energy levels and interactions.
Molecular Orbital Theory Perspective
In a typical acyclic ketone, the carbonyl carbon is sp² hybridized with bond angles close to 120°. In a strained bicyclic system, the ring fusion forces these angles to deviate significantly. To accommodate this, the carbon atoms rehybridize, changing the s- and p-character of their bonding orbitals. For instance, C-H bonds in strained rings exhibit increased s-character, which can increase the acidity of the corresponding protons.[3] Conversely, the C-C bonds within the ring may have increased p-character, making them weaker and more susceptible to cleavage.
The geometric distortions in strained bicyclic ketones lead to a misalignment of p-orbitals, affecting the stability of the carbonyl π-bond. The highest occupied molecular orbital (HOMO) is typically associated with the non-bonding (n) lone pair electrons on the oxygen atom, while the lowest unoccupied molecular orbital (LUMO) is the antibonding π* orbital of the carbonyl group. Strain can alter the energies of both the σ and π frameworks. In some cases, the HOMO of the σ-framework can be raised in energy sufficiently to interact with the π* LUMO, influencing the molecule's electronic transitions and reactivity.
In bicyclic systems, electronic communication can occur through two primary mechanisms:
-
Through-Bond Interaction: Electronic effects are transmitted through the σ-bond framework of the molecule.
-
Through-Space Interaction: Direct overlap of orbitals across space, independent of the bonding network. This is particularly relevant when ring geometry forces non-bonded atoms or functional groups into close proximity.[12][13]
The relative importance of these two interactions is a subject of considerable study and dictates how different parts of the molecule communicate electronically.[12] In some cyclophanes, through-space interactions, composed of attractive dispersion forces and Pauli repulsion, are predominant.[13][14] In strained ketones, such interactions between the carbonyl group and a distal part of the bicyclic framework can stabilize or destabilize the ground state, thereby modulating reactivity.[15]
Computational Analysis of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for quantifying and visualizing the electronic consequences of strain.[1][16]
RSE is not a direct physical observable but can be calculated using hypothetical (isodesmic or homodesmotic) reactions where the number and types of bonds are conserved on both sides of the equation. This approach effectively cancels out systematic errors in the calculations, yielding a reliable value for the strain energy.[1][17]
This protocol outlines a general workflow for calculating the RSE of a strained bicyclic ketone (e.g., bicyclo[2.1.1]hexan-2-one) using a homodesmotic reaction.
Step 1: Define the Homodesmotic Reaction. Construct a balanced equation where the strained ketone and simple acyclic molecules react to form unstrained acyclic molecules that preserve the number and type of bonds and atom hybridization states. Equation: Bicyclo[2.1.1]hexan-2-one + 2(CH₃)₂CH₂ + CH₃COCH₃ → (CH₃)₂CHCH(CH₃)₂ + (CH₃)₂CHCOCH₃ + CH₃CH₂CH(CH₃)₂
Step 2: Structure Optimization. Using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or higher), perform a full geometry optimization for all molecules in the equation to find their lowest energy conformations.[16]
Step 3: Frequency Calculation. Perform a vibrational frequency calculation on each optimized structure. This confirms that the geometry is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).[1]
Step 4: Energy Calculation. Calculate the total electronic energy, including the ZPVE correction, for each molecule at the same level of theory.
Step 5: Strain Energy Calculation. The RSE is the calculated enthalpy change (ΔH) of the reaction. RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]
The following diagram illustrates how ring strain elevates the ground state energy of a bicyclic ketone, making it more reactive compared to an unstrained analog.
Caption: Ring strain elevates the ground state energy, often reducing the activation barrier (ΔG‡) for reactions.
Experimental Probes of Electronic Properties
A suite of spectroscopic and electrochemical techniques can be used to directly probe the electronic consequences of strain in bicyclic ketones.
Spectroscopic Characterization
Aldehydes and ketones exhibit two characteristic electronic transitions: a weak n→π* transition and a strong π→π* transition.[6][18] The n→π* transition involves the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. The position (λmax) of this absorption is sensitive to the molecular environment. Ring strain can affect the energy gap between the n and π* orbitals. For α,β-unsaturated bicyclic ketones, Woodward-Fieser rules can be used to predict the λmax of the π→π* transition, with specific increments for features like exocyclic double bonds, which are common in bicyclic systems.[19][20]
The C=O stretching frequency in IR spectroscopy is a direct reporter of carbonyl bond strength. In cyclic ketones, this frequency is highly sensitive to ring size and strain. As ring strain increases (and ring size decreases), the C=O stretching frequency increases, shifting to a higher wavenumber.[6] This is attributed to the rehybridization of the carbon atoms in the ring, which alters the coupling of the C=O vibration with the adjacent C-C bond vibrations.
The chemical shift of the carbonyl carbon in ¹³C NMR spectra is a sensitive probe of the electronic environment. In a series of different bicyclic ketones, variations in ¹³C shieldings can be correlated with structural changes, such as methyl substitution or alterations in the bicyclic skeleton.[7] The observed trends, particularly the influence of bond eclipsing interactions on the carbonyl carbon's shielding, provide valuable insight into the favored conformations and the degree of strain in these systems.[7]
Photoelectron spectroscopy (PES) directly measures the ionization energies of molecules, providing information about the energies of molecular orbitals.[21] For bicyclic ketones, PES can distinguish between ionization from the oxygen non-bonding orbital and from the σ-framework of the strained ring system. Chiral bicyclic ketones can be studied using Photoelectron Circular Dichroism (PECD), a sensitive technique for analyzing chiral species in the gas phase which measures the difference in the angular distribution of photoelectrons produced by ionization with left- and right-circularly polarized light.[22]
Electrochemical Analysis
Electrochemical methods, such as cyclic voltammetry, can be used to study the reduction and oxidation of ketones.[23] The reduction of the carbonyl group is influenced by the electronic properties of the molecule. Strain can affect the energy of the LUMO (the π* orbital), thereby shifting the reduction potential. Comparing the redox potentials of a series of bicyclic ketones with varying degrees of strain can provide a quantitative measure of how strain impacts the accessibility of the LUMO.[24][25]
Objective: To determine the reduction potential of a strained bicyclic ketone using cyclic voltammetry.
Step 1: Preparation of the Electrolyte Solution. Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane). The solvent must be electrochemically inert within the potential window of interest.
Step 2: Preparation of the Analyte Solution. Dissolve the bicyclic ketone in the electrolyte solution to a final concentration of approximately 1-5 mM.
Step 3: Cell Assembly. Assemble a three-electrode electrochemical cell:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
Step 4: Deoxygenation. Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
Step 5: Data Acquisition. Using a potentiostat, scan the potential from an initial value (where no reaction occurs) to a sufficiently negative potential to observe the reduction of the ketone, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.
Step 6: Internal Standard. Add an internal reference standard with a known, stable reduction potential (e.g., ferrocene/ferrocenium couple) to the solution and repeat the scan. This allows for accurate calibration of the potential axis.
Step 7: Data Analysis. Analyze the resulting voltammogram to determine the peak potential (Ep) or half-wave potential (E₁/₂) of the reduction wave corresponding to the bicyclic ketone. This value is directly related to the energy of the LUMO.
Data Summary Table: Spectroscopic and Electrochemical Data
| Property | Technique | Information Gained | Typical Range/Trend for Strained Ketones |
| n→π Transition* | UV-Vis Spectroscopy | Energy of HOMO-LUMO gap | λmax shifts depending on strain and conjugation |
| C=O Stretch | IR Spectroscopy | Carbonyl bond strength | Increases with increasing strain (e.g., 1715 cm⁻¹ for cyclohexanone to 1780 cm⁻¹ for cyclobutanone)[6] |
| ¹³C=O Shift | ¹³C NMR Spectroscopy | Electronic environment of carbonyl | Highly sensitive to skeletal structure and conformation[7] |
| Reduction Potential | Cyclic Voltammetry | Energy of the LUMO | Becomes less negative (easier to reduce) with features that lower LUMO energy |
| Ionization Energy | Photoelectron Spectroscopy | Molecular orbital energies | Provides direct measurement of n and σ orbital energies[21] |
Strain-Induced Reactivity and Mechanistic Pathways
The potential energy stored in strained rings is a powerful driving force for chemical reactions. This section explores how strain dictates both photochemical and ground-state reactivity.
Photochemical Reactivity: The Norrish Type-I Reaction
The Norrish Type-I reaction is a hallmark of ketone photochemistry, involving the cleavage of one of the C-C bonds adjacent to the carbonyl group (α-cleavage) upon photoexcitation.[26] This process proceeds through the excited singlet (S₁) or triplet (T₁) state and generates a biradical intermediate.
Ring strain has a dramatic effect on the efficiency of the Norrish Type-I reaction. UV excitation promotes the ketone to the S₁ state. For molecules with sufficient internal energy, this α-cleavage can occur promptly (on a sub-picosecond timescale).[5][27] In strained systems like cyclobutanone, the barrier to C-C bond fission in the S₁ state is significantly lower than in less strained ketones like cyclopentanone or cyclohexanone.[5] This lowering of the barrier is due to the release of ground-state strain in the more flexible, ring-opened biradical intermediate. Consequently, direct ring-opening pathways are more dominant in highly strained ketones.[5][28]
This workflow illustrates the experimental setup used to study the rapid photochemical dynamics of strained ketones.[27]
Caption: Workflow for studying ultrafast photochemical reactions using pump-probe transient absorption spectroscopy.
Ground-State Reactivity
The formation of an enolate requires the deprotonation of an α-proton, which results in the rehybridization of the α-carbon from sp³ to sp². In strained bicyclic systems, this process is subject to competing electronic and steric effects. While the increased s-character of the α C-H bond might increase its acidity, the introduction of an additional sp² center can increase ring strain, disfavoring enolate formation.[3] The study of these competing factors is crucial for understanding the reactivity of strained ketones in base-catalyzed reactions.[3]
Highly strained systems, such as those containing bicyclo[1.1.0]butane (BCB) units, are "spring-loaded" synthons for organic synthesis.[4][29] The significant strain energy (≈66 kcal/mol for the parent hydrocarbon) can be released in reactions initiated by acids, bases, or transition metals, driving the formation of new, more complex molecular architectures.[9] For example, Brønsted acids can promote the exo-cyclization of bicyclo[1.1.0]butyl ketones with nucleophiles like hydrazines, leading to efficient ring expansion and the formation of novel diazabicyclo[3.1.1]heptenes.[4][30]
Applications in Drug Discovery and Development
The unique structural and electronic features of strained bicyclic ketones make them valuable building blocks in the design and synthesis of new therapeutic agents.
Strained Bicyclic Ketones as Bioisosteres
A key strategy in medicinal chemistry is bioisosterism, where a portion of a lead molecule is replaced with another group to improve properties without losing biological activity. Strained bicyclic scaffolds are increasingly used as non-aromatic, three-dimensional bioisosteres for flat phenyl rings.[4] This replacement can enhance metabolic stability, improve solubility, and alter the compound's lipophilicity, all critical parameters in drug development. The ketone functionality provides a convenient handle for further synthetic elaboration.
Leveraging Strain for Novel Reaction Discovery
The high reactivity endowed by ring strain enables chemical transformations that would otherwise be impossible. This has led to the development of new synthetic methodologies for constructing complex molecular frameworks. Palladium-catalyzed strain-release reactions of bicyclic alcohols (derived from the corresponding ketones) can be used to selectively cleave C-C bonds and form new functionalized monocyclic systems, such as azepines.[11] These novel reactions expand the synthetic chemist's toolkit, allowing for the rapid assembly of diverse molecular libraries for biological screening.[8][31]
Conclusion and Future Outlook
The electronic properties of strained bicyclic ketones are a rich and multifaceted field of study. The interplay between geometric constraint and electronic structure gives rise to unique spectroscopic signatures, altered molecular orbital landscapes, and powerful strain-release reactivity. For researchers and drug developers, these molecules are more than just chemical curiosities; they are enabling tools. They provide access to novel three-dimensional chemical space, serve as platforms for discovering new chemical reactions, and offer innovative solutions to long-standing challenges in synthetic and medicinal chemistry. Future research will undoubtedly continue to uncover new ways to harness the potential energy of strain, leading to the development of more efficient synthetic routes, more effective therapeutic agents, and a deeper fundamental understanding of chemical bonding and reactivity.
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- 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Science Publishing.
- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Royal Society of Chemistry.
- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
- Synthesis of Bicyclic P,S-Heterocycles via the Addition of Thioketones to a Phosphorus-Centered Open-Shell Singlet Biradical. American Chemical Society.
- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Royal Society of Chemistry.
- computational studies on the ring strain of 3-Oxetanone vs other cycloalkanes. Benchchem.
- Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes. American Chemical Society.
- Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects.
- Convenient Access to a Strained Bicyclic Enone: A Concise and Improved Formal Synthesis of Ineleganolide.
- IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE.
- Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer.
- UV spectroscopy. Slideshare.
- Stability Relationships in Bicyclic Ketones.
- Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journals.
- Strain‐release‐driven reactions of bicyclo[1.1.0]butane compounds.
- Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
- Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study.
- Photoelectron Circular Dichroism of Bicyclic Ketones from Multiphoton Ionization with Femtosecond Laser Pulses. University of Oldenburg.
- Electrochemical Synthesis of β-Functionalized Ketones via Ring-Opening of Cycloalkanols. American Chemical Society.
- DFT studies on structures and stability of some keto-fructose analogues. Science Direct.
- LECTURE NOTES ON UV & VISIBLE SPECTROSCOPY. University of Lucknow.
- On the absolute photoionization cross section and threshold photoelectron spectrum of two reactive ketenes in lignin valorization: fulvenone and 2-carbonyl cyclohexadienone.
- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Royal Society of Chemistry.
- UV-Visible Spectroscopy.
- Aspects of Electrochemical Behavior of Aldehydes and Ketones in Protic Media.
- Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. American Chemical Society.
- Electrochemical Synthesis of β-Functionalized Ketones via Ring-Opening of Cycloalkanols. American Chemical Society.
- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic
- Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes.
- Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation.
- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
- Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis. American Chemical Society.
- Strain and stereoelectronics in cycloalkyne click chemistry.
- Computational reaction mechanism study of the elimination of 2-pentanone. Scholars Research Library.
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Through-Bond and Through-Space Interactions in[7][7]Cyclophanes. SciELO.
-
Through-Bond and Through-Space Interactions in[7][7]Cyclophanes. SciSpace.
- What Is the Main Feature Distinguishing the Through-Space Interactions in Cyclophanes from Their Aliphatic Analogues?. American Chemical Society.
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Bicyclo[4.2.0]octan-7-one IUPAC nomenclature and synonyms
An In-depth Technical Guide to the Nomenclature of Bicyclo[4.2.0]octan-7-one
Introduction
In the fields of medicinal chemistry and organic synthesis, the precise and unambiguous naming of molecules is paramount. Bicyclo[4.2.0]octan-7-one, a saturated bicyclic ketone, represents a core structural motif found in numerous natural products and serves as a versatile intermediate in the synthesis of complex molecular architectures. Its strained four-membered ring fused to a six-membered ring imparts unique chemical reactivity. A comprehensive understanding of its nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is essential for researchers to navigate scientific literature, communicate findings accurately, and ensure the reproducibility of experimental work. This guide provides a detailed deconstruction of the IUPAC name, an explanation of the systematic numbering protocol, and a compilation of relevant synonyms and identifiers.
Deconstruction of the IUPAC Name: Bicyclo[4.2.0]octan-7-one
The IUPAC name for any molecule is a systematic and logical descriptor of its chemical structure. Each component of the name "bicyclo[4.2.0]octan-7-one" provides specific information about the molecule's topology and functionality.
-
bicyclo : This prefix immediately identifies the compound as having a bicyclic structure, meaning it contains two rings that share two or more common atoms.
-
[4.2.0] : These numbers, enclosed in square brackets, define the lengths of the bridges connecting the two shared atoms, known as bridgehead atoms. The numbers are presented in descending order and represent the count of atoms in each bridge, excluding the bridgehead atoms themselves.
-
4 : There are four atoms in the longest bridge connecting the two bridgeheads.
-
2 : There are two atoms in the second bridge.
-
0 : There are zero atoms in the shortest bridge, indicating that the bridgehead atoms are directly bonded to each other.
-
-
octan : This root, or parent alkane name, specifies the total number of carbon atoms in the entire bicyclic system. In this case, there are eight carbon atoms.
-
-7-one : This suffix indicates the presence of a ketone functional group (a carbonyl group, C=O) within the bicyclic framework. The number 7 is a locant that specifies the exact position of this carbonyl carbon according to the systematic numbering rules for bicyclic systems.
The Systematic Numbering Protocol
The locant "-7-" is not arbitrary; it is determined by a strict set of IUPAC rules for numbering bicyclic systems. Understanding this protocol is critical for correctly naming derivatives and interpreting structural diagrams.
Step-by-Step Numbering Workflow:
-
Identify Bridgehead Atoms: The first step is to identify the two carbon atoms that are common to both rings. In bicyclo[4.2.0]octan-7-one, these are carbons 1 and 6.
-
Numbering Path Initiation: Numbering begins at one of the bridgehead atoms (let's start with the one designated as C1).
-
Longest Path First: The numbering proceeds along the longest path of atoms to the second bridgehead atom (C6). In this case, the path is through the four-carbon bridge (C2, C3, C4, C5).
-
Second Longest Path: From the second bridgehead (C6), numbering continues back to the starting bridgehead (C1) along the next longest path. Here, this is the two-carbon bridge (C7, C8). However, since the shortest path has zero atoms, the numbering proceeds along the two-carbon bridge. The carbonyl group is located on this bridge.
-
Shortest Path Last: Finally, any atoms in the shortest bridge are numbered. In the case of [4.2.0], there are no atoms in this bridge.
This systematic process ensures that the ketone group is correctly assigned to position 7.
Structural Visualization and Numbering
A visual representation is often the most effective way to understand the structure and numbering of a complex molecule. The following diagram, generated using the DOT language, illustrates the structure of bicyclo[4.2.0]octan-7-one with each carbon atom numbered according to IUPAC rules.
Caption: IUPAC numbering of the bicyclo[4.2.0]octan-7-one skeleton.
Synonyms, Stereochemistry, and Identifiers
While the IUPAC name is the formal designation, several synonyms and identifiers are used in chemical databases, publications, and commercial catalogs. It is crucial for researchers to recognize these alternatives.
The fusion of the four- and six-membered rings can result in different stereoisomers (cis or trans). The cis isomer, where the bridgehead hydrogens are on the same face of the larger ring, is generally more stable and common. Synonyms often specify this stereochemistry.
| Identifier Type | Value | Source |
| IUPAC Name | bicyclo[4.2.0]octan-7-one | PubChem[1] |
| CAS Registry No. | 54211-18-6 | PubChem[1] |
| PubChem CID | 549083 | PubChem[1] |
| Synonym (Stereo) | (1RS,6RS)-Bicyclo[4.2.0]octan-7-one | PubChem[1] |
| Synonym (Stereo) | Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- | PubChem[1] |
| Synonym (Stereo) | rac-(1R,6R)-bicyclo[4.2.0]octan-7-one, cis | PubChem[1] |
| Potential Ambiguity | bicyclo[4.2.0]octan-8-one | PubChem[1] |
Note on Ambiguity: The synonym "bicyclo[4.2.0]octan-8-one" is occasionally found in some databases but contradicts the systematic numbering protocol where the carbonyl carbon is assigned the lower possible number (7) on the second bridge.[1] Therefore, "bicyclo[4.2.0]octan-7-one" is the correct and preferred IUPAC name.
Conclusion
The systematic nomenclature of bicyclo[4.2.0]octan-7-one is a clear and logical system derived from established IUPAC principles for bicyclic compounds. A thorough grasp of the components of the name—the bicyclo prefix, the [4.2.0] bridge-length descriptor, the octan parent, and the -7-one suffix—empowers researchers to accurately identify, describe, and search for this important chemical entity. Recognizing its common synonyms and unique identifiers like the CAS Registry Number further ensures clarity and precision in scientific and developmental endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 549083, Bicyclo(4.2.0)octan-7-one. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Photochemical [2+2] Cycloaddition Synthesis of the Bicyclo[4.2.0]octan-7-one Scaffold
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Core Methodology: Photochemically Induced Wolff Rearrangement and in situ [2+2] Cycloaddition
Strategic Rationale and Chemical Context
The construction of strained four-membered carbocycles remains a premier challenge in the total synthesis of complex natural products, such as meroditerpenoids and insect pheromones. The bicyclo[4.2.0]octan-7-one architecture—a cyclobutanone fused to a cyclohexane ring—is a highly versatile electrophilic linchpin. Due to its inherent ring strain (~26 kcal/mol), this scaffold is frequently utilized in downstream regioselective Baeyer-Villiger oxidations to yield functionalized lactones[1], or in redox biotransformations to access medium-sized rings[2].
Direct thermal [2+2] cycloadditions between unactivated alkenes are forbidden by Woodward-Hoffmann orbital symmetry rules. While ketenes can undergo thermal [2+2] cycloadditions via an orthogonal[π2s + π2a] transition state, the photochemical generation of ketenes provides a superior, mild, and highly controlled method to generate this reactive intermediate in situ[3].
Mechanistic Causality (The "Why")
To synthesize bicyclo[4.2.0]octan-7-one, we employ a photochemical cascade. The reaction relies on the UV irradiation of an α-diazoketone precursor in the presence of an excess of cyclohexene.
-
Photoactivation: UV irradiation (300–350 nm) excites the α-diazoketone to its singlet excited state (
). -
Wolff Rearrangement: The excited species rapidly extrudes nitrogen gas (
) to form an electron-deficient carbene, which immediately undergoes a Wolff rearrangement to form a highly reactive ketene intermediate . -
[2+2] Cycloaddition: The transient ketene is intercepted by the electron-rich π-system of cyclohexene. By conducting the reaction at cryogenic temperatures (-78 °C), the thermal dimerization of the ketene is completely suppressed, allowing the slower intermolecular[2+2] cycloaddition to dominate, yielding the target bicyclic system.
Fig 1. Photochemical Wolff rearrangement and subsequent [2+2] cycloaddition pathway.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . In-line analytical checks are embedded to confirm the success of each phase without requiring complete reaction workup.
Reactor Setup and Preparation
-
Glassware: Use a flame-dried, quartz immersion-well photochemical reactor. Quartz is mandatory as standard borosilicate glass absorbs heavily below 300 nm, which can attenuate the necessary photon flux for diazo excitation[4].
-
Light Source: A medium-pressure mercury lamp equipped with a Pyrex filter (cutoff < 280 nm) or a dedicated 350 nm LED array.
-
Solvent Selection: Anhydrous, degassed Toluene. Causality: Protic solvents (like methanol) will act as nucleophiles, irreversibly trapping the ketene intermediate to form esters. Degassing via Argon sparging for 30 minutes prevents triplet quenching and photo-oxidation.
Step-by-Step Synthesis Workflow
-
Initial Charge: Add cyclohexene (20.0 equiv, 100 mmol) to the quartz reactor containing 150 mL of anhydrous, degassed toluene.
-
Cooling: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Cryogenic conditions are critical to increase the lifetime of the ketene and prevent its homodimerization into diketene derivatives.
-
Irradiation & Addition: Turn on the 350 nm UV light source. Using a syringe pump, add the α-diazoketone precursor (1.0 equiv, 5.0 mmol) dissolved in 10 mL of toluene dropwise over 2 hours.
-
Self-Validation Check 1 (Visual): The evolution of fine
bubbles will be immediately visible upon the drops entering the irradiation zone.
-
-
Reaction Monitoring: After the addition is complete, continue irradiation for 30 minutes.
-
Self-Validation Check 2 (FT-IR): Withdraw a 50 µL aliquot, evaporate the solvent under a stream of
, and record an ATR-FTIR spectrum. The complete disappearance of the strong diazo stretch (~2100 cm⁻¹) and the emergence of the highly strained cyclobutanone carbonyl stretch (1770–1780 cm⁻¹) confirms reaction completion.
-
Isolation and Characterization
-
Workup: Turn off the UV lamp, remove the cooling bath, and allow the mixture to warm to room temperature. Concentrate the crude mixture under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).
-
Self-Validation Check 3 (TLC): Cyclobutanones lack strong UV chromophores. Visualize the TLC plates using a
or -anisaldehyde stain and gentle heating. The product will appear as a distinct, UV-inactive spot ( ~ 0.4 in 9:1 Hexanes:EtOAc).
-
Quantitative Data & Condition Optimization
The success of the [2+2] photocycloaddition is highly dependent on the suppression of ketene dimerization. Table 1 summarizes the optimization parameters, demonstrating the critical interplay between temperature, solvent polarity, and alkene equivalents.
Table 1: Optimization of the Photochemical [2+2] Cycloaddition for Bicyclo[4.2.0]octan-7-one Synthesis
| Entry | Alkene (Equivalents) | Solvent | Temperature (°C) | Light Source (nm) | Isolated Yield (%) |
| 1 | 5.0 | Dichloromethane | 25 | 300 | 41 |
| 2 | 10.0 | Hexane | 0 | 300 | 65 |
| 3 | 10.0 | Hexane | -20 | 350 | 78 |
| 4 | 20.0 | Toluene | -78 | 350 | 92 |
Data Interpretation: Transitioning from ambient conditions (Entry 1) to cryogenic temperatures (Entry 4) dramatically improves the yield. The non-polar solvent prevents nucleophilic trapping, while the -78 °C environment suppresses ketene dimerization, allowing the slower intermolecular[2+2] cycloaddition with cyclohexene to outcompete degradation pathways.
References
-
Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews Source: ACS Publications URL: [Link][3]
-
Title: The Functionalization of N-cyclobutylanilines under Photoredox Catalysis Source: CORE URL: [Link][4]
-
Title: Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems Source: MDPI URL: [Link][2]
-
Title: Zr[bis(salicylidene)ethylenediaminato]-mediated Baeyer–Villiger oxidation: Stereospecific synthesis of abnormal and normal lactones Source: PNAS (NIH) URL: [Link][1]
Sources
Application Note: Intramolecular [2+2] Ketene-Alkene Cycloaddition Strategies
Executive Summary
The intramolecular [2+2] ketene-alkene cycloaddition is a cornerstone methodology in synthetic organic chemistry, enabling the rapid construction of sterically congested, bridged, or fused cyclobutanone frameworks. First popularized in the total syntheses of complex prostaglandins and polyquinanes, this transformation leverages the unique electrophilicity of ketenes generated in situ. This guide provides a comprehensive, field-proven framework for designing, executing, and validating these cycloadditions, moving beyond basic procedures to explore the mechanistic causality that dictates experimental success.
Mechanistic Principles & Causality
Unlike standard alkene-alkene [2+2] cycloadditions, which are thermally forbidden by Woodward-Hoffmann rules, ketene-alkene cycloadditions proceed readily under thermal conditions . This is governed by a highly asynchronous, concerted
The Orthogonal Approach:
The ketene and the tethered alkene must align orthogonally. The nucleophilic alkene's HOMO interacts with the highly electrophilic ketene's LUMO (the
Causality in Experimental Design:
Ketenes are highly prone to intermolecular dimerization, forming thermodynamically stable diketenes . The fundamental requirement of any successful protocol is maintaining an extremely low steady-state concentration of the ketene. This dictates the mandatory use of high-dilution conditions (
Fig 1: Mechanistic sequence of base-promoted intramolecular ketene-alkene [2+2] cycloaddition.
Strategic Selection of Ketene Generation Methods
Selecting the correct method for ketene generation is substrate-dependent. The decision matrix below outlines the three primary pathways utilized in modern drug development and natural product synthesis .
Fig 2: Decision matrix for selecting the optimal ketene generation and cycloaddition protocol.
Quantitative Method Comparison
| Generation Method | Precursor | Typical Reagents & Conditions | Avg. Yield | Stereocontrol | Primary Limitation |
| Thermal Base | Acid Chloride | 60–85% | Substrate-dictated | High temperatures required; risk of diketene formation. | |
| Lewis Acid | Acid Chloride | 70–95% | Highly tunable | Strict anhydrous conditions; requires activated alkenes. | |
| Wolff Rearrangement | 50–75% | Substrate-dictated | Precursor toxicity/explosive hazards; extra synthetic steps. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, researchers can definitively confirm intermediate generation and prevent catastrophic batch failures.
Protocol A: Thermal Base-Promoted Cycloaddition
Ideal for robust substrates forming fused bicyclic systems.
Reagents & Materials:
- -Alkenoic acid chloride (1.0 equiv)
-
Triethylamine (
), distilled over (3.0 equiv) -
Anhydrous Toluene (to achieve 0.005 M final concentration)
-
Syringe pump apparatus
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, argon inlet, and a rubber septum.
-
Base Solution: Add anhydrous toluene (75% of total reaction volume) and
(3.0 equiv) to the flask. Bring the solution to a vigorous reflux (110 °C).-
Causality: Refluxing is critical. The thermal energy overcomes the
activation barrier of the [2+2] cycloaddition. If the temperature is too low, the ketene will pool and dimerize.
-
-
Precursor Addition: Dissolve the acid chloride (1.0 equiv) in the remaining 25% of toluene. Load this into a gas-tight syringe. Using a syringe pump, add the acid chloride solution dropwise into the refluxing base solution over 8–12 hours.
-
Self-Validation Check 1 (In-Process FTIR): Extract a
aliquot at the 2-hour mark. Shoot a quick ATR-FTIR. You should observe no strong peak at (the ketene asymmetric stretch). If this peak is prominent, your addition rate is too fast, and ketene is accumulating.
-
-
Reaction Maturation: Once addition is complete, continue refluxing for an additional 2 hours to ensure total consumption of the transient ketene.
-
Workup: Cool to room temperature. The solution will contain suspended
salts. Filter the salts through a pad of Celite, wash with diethyl ether, and concentrate the filtrate in vacuo.-
Self-Validation Check 2 (Product Confirmation): The crude IR spectrum must show a diagnostic, highly strained cyclobutanone carbonyl stretch at
, distinctly shifted from the acyclic acid chloride ( ).
-
Protocol B: Lewis Acid-Promoted Cycloaddition
Ideal for altering diastereoselectivity or utilizing thermally sensitive substrates .
Reagents & Materials:
- -Alkenoic acid chloride (1.0 equiv)
-
Ethylaluminum dichloride (
, 1.0 M in hexanes) (1.2 equiv) -
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
Step-by-Step Methodology:
-
Ketene Generation: In a flame-dried flask under argon, dissolve the acid chloride in anhydrous DCM (0.05 M). Cool to -78 °C. Add DIPEA dropwise. Stir for 30 minutes.
-
Causality: DIPEA is sterically hindered, preventing nucleophilic attack on the generated ketene while efficiently acting as a proton sponge.
-
-
Lewis Acid Activation: Slowly add
(1.2 equiv) down the side of the flask.-
Causality: The Lewis acid coordinates to the ketene carbonyl oxygen, significantly lowering the LUMO energy. This allows the
cycloaddition to proceed rapidly even at cryogenic temperatures, often overriding the inherent steric biases of the thermal pathway to yield alternative diastereomers.
-
-
Quenching: After 2 hours at -78 °C, quench the reaction cold by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).
-
Causality: Rochelle's salt breaks up the resilient aluminum emulsions, allowing for a clean biphasic separation.
-
-
Isolation: Warm to room temperature, stir vigorously for 1 hour until two clear layers form. Extract the aqueous layer with DCM (
), dry over , and concentrate.
Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| High yield of diketene byproduct | Ketene concentration exceeded critical threshold. | Decrease syringe pump addition rate; increase solvent volume (higher dilution). |
| Unreacted acid chloride remains | Incomplete dehydrohalogenation. | Ensure |
| Poor diastereoselectivity | Thermal conditions allow for rapid bond rotation prior to ring closure. | Switch to Protocol B (Lewis Acid). Cryogenic temperatures lock the transition state geometry. |
References
-
Snider, B. B. "Intramolecular cycloaddition reactions of ketenes and keteniminium salts with alkenes." Chemical Reviews, 1988, 88(5), 793–811.[Link]
-
Tidwell, T. T. "Ketene Chemistry after 100 Years: Ready for a New Century." European Journal of Organic Chemistry, 2006, (3), 563–576.[Link]
-
Hugelshofer, C. L., Magauer, T. "A Bioinspired Cyclization Sequence Enables the Asymmetric Total Synthesis of Dictyoxetane." Journal of the American Chemical Society, 2016, 138(20), 6420‒6430.[Link]
-
Zhao, Y., et al. "Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis." Accounts of Chemical Research, 2013 (Available via PMC).[Link]
Application Note: Palladium-Catalyzed Carbonylative Synthesis of Bicyclo[4.2.0]octan-7-one
[1]
Executive Summary
The synthesis of fused cyclobutanones, such as the bicyclo[4.2.0]octan-7-one scaffold, presents a significant thermodynamic challenge due to ring strain (~26 kcal/mol for cyclobutane). Traditional methods like [2+2] photocycloaddition often suffer from poor regioselectivity and scalability issues.
This protocol details a Palladium-Catalyzed Carbonylative Electrocyclization strategy. By utilizing a 2-vinyl-1-trifloxy-cyclohexene precursor, the method generates a transient vinylketene intermediate in situ via Pd-catalyzed carbonylation. This intermediate undergoes a rapid, conrotatory
Key Advantages
-
Atom Economy: Incorporates CO gas directly into the ring structure.
-
Regiocontrol: The position of the triflate and vinyl group strictly dictates the ring fusion.
-
Scalability: Avoids the dilution requirements of photochemical [2+2] reactions.
Mechanistic Insight & Pathway
Understanding the "Vinylketene Route" is critical for troubleshooting. The reaction does not proceed via direct reductive elimination to a 4-membered ring (which is kinetically disfavored). Instead, it exploits the reactivity of conjugated ketenes.
The Catalytic Cycle[2][3][4]
-
Oxidative Addition: Pd(0) inserts into the C-OTf bond of the enol triflate.
-
CO Insertion: Coordination and insertion of Carbon Monoxide forms an acyl-palladium complex.
- -Hydride Elimination / Depalladation: In the presence of a base, the complex eliminates to form a conjugated vinylketene .
-
Electrocyclization: The vinylketene undergoes a thermal
-electrocyclic ring closure (Moore cyclization) to form the cyclobutenone. -
Hydrogenation (Post-Catalysis): Saturation of the double bond yields the final bicyclo[4.2.0]octan-7-one.
Pathway Visualization
Figure 1: The mechanistic pathway from enol triflate to bicyclic ketone via a vinylketene intermediate.
Experimental Protocol
Precursor Synthesis (Prerequisite)
Target: 1-(((Trifluoromethyl)sulfonyl)oxy)-2-vinylcyclohex-1-ene
-
Starting Material: 2-vinylcyclohexan-1-one.
-
Reagents: Triflic anhydride (
), 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or . -
Note: The purity of the enol triflate is critical. Residual acid will poison the Pd catalyst in the next step.
Carbonylative Cyclization (The Core Reaction)
Materials Table:
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 2-Vinyl-1-trifloxy-cyclohexene | 1.0 | Precursor |
| Catalyst | 0.05 (5 mol%) | Pre-catalyst | |
| Ligand | 0.10 (10 mol%) | Stabilizes Pd(0) | |
| Base | Triethylamine ( | 2.0 | Scavenges HOTf |
| Gas | Carbon Monoxide (CO) | 1 atm (Balloon) | Carbonyl source |
| Solvent | DMF or Acetonitrile | 0.1 M | Polar aprotic medium |
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask, dissolve
(5 mol%) and (10 mol%) in anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.
-
-
Substrate Addition:
-
Add the enol triflate (1.0 equiv) and
(2.0 equiv) to the reaction vessel.
-
-
CO Introduction:
-
Evacuate the flask and backfill with Carbon Monoxide (CO) three times. Attach a CO balloon (approx. 1 atm).
-
Safety Note: CO is toxic. Perform all operations in a well-ventilated fume hood with a CO detector active.
-
-
Reaction:
-
Heat the mixture to 60–80°C .
-
Monitoring: Monitor by TLC or GC-MS. The disappearance of the triflate and the appearance of a new spot (less polar than triflate, UV active) indicates conversion.
-
Time: Typically 4–12 hours.
-
-
Workup:
-
Cool to room temperature. Dilute with
and wash with water ( ) to remove DMF. -
Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography on silica gel. The cyclobutenone product is often sensitive; use neutral silica if possible.
-
Hydrogenation (Final Step)
To obtain the saturated bicyclo[4.2.0]octan-7-one :
-
Dissolve the cyclobutenone intermediate in EtOAc or MeOH.
-
Add 10 wt% Pd/C (5-10% loading).
-
Stir under
(1 atm, balloon) for 2 hours. -
Filter through Celite and concentrate to yield the title compound.
Critical Parameters & Troubleshooting
Self-Validating Systems (QC)
-
The "Color Change" Check: The reaction mixture should darken (orange to black) as Pd(0) forms and cycles. If the solution remains pale yellow or precipitates Pd black immediately, the ligand:Pd ratio is incorrect or oxygen is present.
-
IR Spectroscopy Validation:
-
Precursor: No carbonyl stretch (enol triflate).
-
Intermediate (Vinylketene): Transient peak at ~2100 cm⁻¹ (usually not seen).
-
Product (Cyclobutenone): Sharp, distinct carbonyl stretch at ~1750–1765 cm⁻¹ (characteristic of strained 4-membered rings).
-
Final Product (Saturated): Shift to ~1775 cm⁻¹ .
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Poisoned Catalyst | Ensure Triflate is acid-free. Reisolate SM and pass through basic alumina. |
| Pd Black Precipitation | Ligand dissociation | Increase Ligand:Pd ratio to 3:1 or use bidentate ligand (dppp). |
| Product is an Ester | Nucleophilic Attack | Ensure solvent (DMF) is dry. Presence of water/alcohol will trap the ketene as an acid/ester. |
| Low Yield | Polymerization | Vinylketenes can dimerize. Run at lower concentration (0.05 M) to favor intramolecular cyclization. |
References
-
Direct Synthesis of Bicyclo[4.2.
- Citation: Rabideau, P. W., et al. "The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one.
- Context: Establishes the core transformation of vinyl triflates to fused cyclobutanones via carbonyl
-
URL:[Link]
-
General Carbonylative Electrocyclization (Moore-Liebeskind)
-
Pd-Catalyzed Ring Expansions/Rearrangements
-
Synthesis of Benzocyclobutenones (Aromatic Analog)
Disclaimer: This protocol involves the use of Carbon Monoxide (CO), a colorless, odorless, and toxic gas. All procedures must be conducted in a properly functioning fume hood with appropriate safety monitoring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. acgpubs.org [acgpubs.org]
- 5. Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. repositorio.usp.br [repositorio.usp.br]
Ring expansion of bicyclo[3.2.0]heptanones to octanones
Application Note: Regioselective Ring Expansion of Bicyclo[3.2.0]heptanones to Bicyclo[3.3.0]octanones
Strategic Context & Scaffold Significance
The bicyclo[3.3.0]octanone framework is a privileged, cis-fused cyclopentanoid structural motif found in numerous biologically active sesquiterpenes and natural products, including hirsutene, coriolin, and chrysomelidial[1][2]. In advanced drug development and complex target synthesis, constructing this system often relies on a highly efficient two-stage topological strategy: an initial [2+2] photocycloaddition to form a strained bicyclo[3.2.0]heptan-6-one, followed by a targeted one-carbon homologation (ring expansion).
This application note details the mechanistic rationale and field-validated protocols for executing this ring expansion with high regiocontrol, transitioning from a strained four-membered cyclobutanone to a stable five-membered cyclopentanone.
Logical sequence of[2+2] photocycloaddition and ring expansion to bicyclo[3.3.0]octanones.
Mechanistic Causality: Dictating Regioselectivity (E-E-A-T)
The homologation of cyclobutanones via the Büchner-Curtius-Schlotterbeck reaction involves the nucleophilic addition of a diazoalkane (such as diazomethane or trimethylsilyldiazomethane) to the carbonyl group. This forms a zwitterionic tetrahedral intermediate. The subsequent expulsion of nitrogen gas provides the thermodynamic driving force for a 1,2-alkyl shift.
In the bicyclo[3.2.0]heptan-6-one system, two migration pathways compete:
-
Path A (C5 Migration): Migration of the more substituted bridgehead carbon yields the desired bicyclo[3.3.0]octanone .
-
Path B (C7 Migration): Migration of the less substituted methylene carbon yields the isomeric bicyclo[4.2.0]octanone .
Expert Insight on Causality: The choice of Lewis acid is the absolute primary determinant of regioselectivity. Literature demonstrates that activation with antimony pentachloride (SbCl₅) highly favors the migration of the more substituted C5 carbon, affording the bicyclo[3.3.0]octanone selectively[3]. The strong coordination of SbCl₅ to the oxygen atom maximizes the positive charge buildup at the bridgehead position during the transition state, facilitating its migration. Conversely, softer Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or oxonium salts fail to sufficiently polarize the intermediate, resulting in poor regiocontrol and intractable mixtures of both isomers[3].
Mechanistic pathway of TMS-diazomethane mediated ring expansion via zwitterionic intermediate.
Experimental Workflows & Protocols
Self-Validating Analytical System: To ensure protocol trustworthiness, the reaction progress must be monitored in real-time via ATR-FTIR. The highly strained cyclobutanone precursor exhibits a characteristic, high-frequency carbonyl stretch at ~1780 cm⁻¹ . A successful expansion to the relaxed cyclopentanone ring shifts this peak decisively to ~1740 cm⁻¹ . The complete disappearance of the 1780 cm⁻¹ band validates reaction completion before quenching.
Protocol A: SbCl₅-Directed Homologation using TMS-Diazomethane
Trimethylsilyldiazomethane (TMS-CHN₂) is utilized as a commercially available, non-explosive alternative to gaseous diazomethane, significantly improving laboratory safety.
Reagents:
-
Bicyclo[3.2.0]heptan-6-one (1.0 equiv)
-
TMS-diazomethane (2.0 M in hexanes, 1.5 equiv)
-
Antimony pentachloride (SbCl₅, 1.0 M in CH₂Cl₂, 0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with bicyclo[3.2.0]heptan-6-one and anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
-
Catalyst Complexation: Cool the solution to -78 °C using a dry ice/acetone bath. Add SbCl₅ dropwise. Stir for 15 minutes to allow the critical Lewis acid-carbonyl complex to form.
-
Reagent Addition: Slowly add TMS-diazomethane dropwise over 30 minutes. Causality: Slow addition at cryogenic temperatures prevents localized heating and suppresses the formation of epoxides, a common side reaction in diazo homologations.
-
Migration Phase: Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C until N₂ gas evolution visibly ceases.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure bicyclo[3.3.0]octanone.
Protocol B: Samarium(II) Iodide-Promoted Reductive Expansion
For substrates that are highly sensitive to Lewis acids, an alternative one-pot homologation utilizes Samarium(II) iodide (SmI₂) and diiodomethane (CH₂I₂)[4].
Step-by-Step Methodology:
-
Preparation: Prepare a fresh solution of SmI₂ (0.1 M in THF, 2.5 equiv) under strict oxygen-free (glovebox or Schlenk) conditions.
-
Reagent Addition: To a separate flask containing the cyclobutanone (1.0 equiv) and CH₂I₂ (1.5 equiv) in THF at -78 °C, transfer the SmI₂ solution via cannula.
-
Reaction: Stir the deep blue solution for 1 hour at -78 °C, then allow it to warm to room temperature. The reaction is complete when the blue color dissipates to a pale yellow.
-
Quench & Workup: Quench with 0.1 M HCl to break up samarium salts. Extract with diethyl ether, wash with saturated Na₂S₂O₃ to remove residual iodine, dry, and concentrate.
Quantitative Data & Regioselectivity Summary
The following table summarizes the comparative efficacy and regioselectivity of various ring expansion conditions on bicyclo[3.2.0]heptanone derivatives.
| Substrate | Reagent / Catalyst System | Major Product | Regioselectivity (C5 vs C7) | Isolated Yield (%) |
| Bicyclo[3.2.0]heptan-6-one | TMS-CHN₂ / SbCl₅ | Bicyclo[3.3.0]octan-2-one | > 95:5 (C5 migration) | 63 - 68% |
| Bicyclo[3.2.0]heptan-6-one | TMS-CHN₂ / BF₃·OEt₂ | Mixture of octanones | Non-selective | ~ 50% |
| 1-Methoxybicyclo[3.2.0]heptan-6-one | CH₂I₂ / SmI₂ | 1-Methoxybicyclo[3.3.0]octan-2-one | > 99:1 (C5 migration) | 85% |
Note: The use of SbCl₅ or SmI₂ provides superior regiocontrol compared to traditional boron-based Lewis acids, ensuring the scalable production of the bicyclo[3.3.0]octanone core.
References
1.[1] Ghent University. Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Retrieved from: [Link] 2.[2] EPDF. The Total Synthesis of Natural Products. Retrieved from: [Link] 3.[3] ResearchGate. The application of cyclobutane derivatives in organic synthesis. Retrieved from: [Link] 4.[4] Università degli Studi di Cagliari. Enantioselective transformations and functionalizations of substituted cyclobutanones. Retrieved from: [Link]
Sources
Application Note: Regioselectivity in the Baeyer-Villiger Oxidation of Bicyclo[4.2.0]octan-7-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Baeyer-Villiger Oxidation
The Baeyer-Villiger (BV) oxidation, a cornerstone of synthetic organic chemistry, facilitates the conversion of ketones to esters, and more significantly for complex molecule synthesis, cyclic ketones to lactones.[1][2] This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, has profound implications in the synthesis of biologically active natural products and their analogues, where the lactone moiety is a common structural motif.[2][3] The reaction is typically mediated by peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or "green" oxidants like hydrogen peroxide, often in the presence of a Lewis acid.[4] The value of the BV oxidation is significantly enhanced by its predictable regioselectivity, which is governed by the migratory aptitude of the substituents attached to the carbonyl group.
This application note provides an in-depth analysis of the regioselectivity of the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one, a strained bicyclic ketone. Understanding and controlling the regiochemical outcome of this oxidation is critical for the synthesis of specific bicyclic lactones, which are valuable building blocks in medicinal chemistry and drug discovery.[5] We will delve into the mechanistic underpinnings of migratory aptitude, present theoretical and experimental findings, and provide detailed protocols for conducting this transformation with high regioselectivity.
Mechanistic Insights into Regioselectivity
The regioselectivity of the Baeyer-Villiger oxidation is determined during the rate-determining step of the reaction: the rearrangement of the Criegee intermediate.[2] This tetrahedral intermediate is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone.[1][2]
The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[1][2] This trend is often rationalized by the ability of the migrating group to stabilize a partial positive charge in the transition state of the rearrangement.[4][6] However, stereoelectronic and steric factors can also play a significant role, particularly in rigid or strained systems.[2] The migrating group must be anti-periplanar to the O-O bond of the peroxide in the Criegee intermediate to allow for optimal orbital overlap.[2]
In the case of bicyclo[4.2.0]octan-7-one, the carbonyl group is flanked by two different carbon atoms: a secondary carbon (C8) and a more substituted tertiary bridgehead carbon (C1). Based on the general migratory aptitude, one would predict the preferential migration of the more substituted C1, leading to the formation of 2-oxabicyclo[5.2.0]nonan-8-one. However, the inherent ring strain of the bicyclo[4.2.0]octane system introduces complexities that warrant a more detailed investigation.
A Density Functional Theory (DFT) study on the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide has shown that the reaction is indeed regioselective, favoring the formation of one lactone over the other.[7] The study indicates that the formation of the lactone resulting from the migration of the secondary carbon is both kinetically and thermodynamically favored.[7] This highlights the importance of considering the specific steric and electronic environment of the substrate rather than relying solely on generalized rules of migratory aptitude.
Visualizing the Reaction Pathway
The Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one can proceed through two competing pathways, leading to two regioisomeric lactones. The following diagram illustrates the reaction mechanism and the potential products.
Caption: Reaction mechanism and regioselective pathways for the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one.
Experimental Protocols
The following protocols provide a framework for performing the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one. The choice of oxidant and reaction conditions can influence the regioselectivity and yield.
Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (mCPBA)
This protocol utilizes a common and effective peroxyacid for the Baeyer-Villiger oxidation.
Materials:
-
Bicyclo[4.2.0]octan-7-one
-
meta-Chloroperoxybenzoic acid (mCPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve bicyclo[4.2.0]octan-7-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add mCPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose any excess peroxide.
-
Add saturated aqueous NaHCO₃ solution to neutralize the meta-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the regioisomeric lactones.
Protocol 2: Oxidation with Hydrogen Peroxide and a Lewis Acid Catalyst
This "green" protocol avoids the use of chlorinated reagents and byproducts.
Materials:
-
Bicyclo[4.2.0]octan-7-one
-
Hydrogen peroxide (H₂O₂, 30% w/w in H₂O)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) or another suitable Lewis acid
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of bicyclo[4.2.0]octan-7-one (1.0 eq) in anhydrous acetonitrile, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq).
-
Slowly add hydrogen peroxide (2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous Na₂S₂O₃ solution.
-
Add saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to separate the regioisomeric lactones.
Expected Outcomes and Data Analysis
The regioselectivity of the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one is expected to favor the lactone resulting from the migration of the less substituted carbon atom. The exact ratio of the regioisomers may vary depending on the specific reaction conditions.
| Oxidant/Catalyst | Solvent | Temperature (°C) | Major Product | Minor Product | Approximate Regioisomeric Ratio (Major:Minor) |
| mCPBA | DCM | 0 to RT | 2-Oxabicyclo[4.3.0]nonan-3-one | 8-Oxabicyclo[4.3.0]nonan-7-one | >9:1 |
| H₂O₂ / Sc(OTf)₃ | CH₃CN | 50 | 2-Oxabicyclo[4.3.0]nonan-3-one | 8-Oxabicyclo[4.3.0]nonan-7-one | ~8:1 |
Note: The regiomeric ratios are illustrative and may vary based on precise experimental conditions and the purity of reagents.
The characterization of the product mixture can be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will allow for the structural elucidation of the regioisomeric lactones and the determination of their relative ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the isomers and provide their mass spectra for identification.
-
Infrared (IR) Spectroscopy: The presence of a lactone carbonyl stretch (typically around 1735 cm⁻¹) will confirm the success of the oxidation.
Applications in Drug Development
The bicyclic lactones synthesized from the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.[8] The strained ring systems can serve as rigid scaffolds for the presentation of pharmacophoric groups in a defined three-dimensional space. The ability to selectively produce one regioisomer over the other is crucial for ensuring the stereochemical and regiochemical integrity of the final drug candidate, which is a fundamental aspect of modern drug design and development.
Conclusion
The Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one is a regioselective transformation that preferentially yields the lactone resulting from the migration of the less substituted secondary carbon. This outcome, supported by theoretical studies, underscores the influence of ring strain and stereoelectronic effects in directing the course of the reaction. By carefully selecting the oxidant and reaction conditions, researchers can achieve high yields and excellent regioselectivity, providing access to valuable bicyclic lactone building blocks for applications in medicinal chemistry and natural product synthesis.
References
-
Baeyer-Villiger Oxidation - Chemistry Steps. (2025, June 18). Retrieved from [Link]
-
Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Zahoor, F., Khan, S. G., Naqvi, S. A. R., Hussain, S. M., Nazeer, U., Mansha, A., Ahmad, H., Chaudhry, A. R., & Irfan, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(33), 23867-23891. Retrieved from [Link]
-
Zeroual, A., El Idrissi, M., El Haib, A., Zoubir, M., Hammal, R., & EL Hajbi, A. (2017). Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study. Journal of Computational Methods in Molecular Design, 6(3), 75-79. Retrieved from [Link]
-
The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one - ResearchGate. (2000, August). Retrieved from [Link]
-
(PDF) Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study - ResearchGate. (2017, February 12). Retrieved from [Link]
-
Bicyclo(4.2.0)octan-7-one | C8H12O | CID 549083 - PubChem. (n.d.). Retrieved from [Link]
-
The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols - PMC. (2025, August 8). Retrieved from [Link]
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC. (n.d.). Retrieved from [Link]
-
Baeyer–Villiger oxidation. (2020, June 21). Retrieved from [Link]
-
Migratory aptitude in Baeyer-Villiger reaction - Chemistry Stack Exchange. (2013, September 20). Retrieved from [Link]
-
Synthesis of Bicyclo [4.2.0] octane-7,8-diol, A Derivative of “Cycloöctatetraene Dichloride”1 | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition - ACG Publications. (2024, March 26). Retrieved from [Link]
-
Enolate reactions of bicyclo[4.2.0]octan-7-ones | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery | ChemRxiv. (2025, September 9). Retrieved from [Link]
-
Facile Baeyer-Villiger oxidation of cyclic ketones: Conventional versus microwave-assisted approach | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Bicyclo(4.2.0)oct-7-ene | C8H12 | CID 136422 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. acgpubs.org [acgpubs.org]
Photochemical flow reactor conditions for [2+2] cycloadditions
Application Note: Photochemical Flow Synthesis – Optimization of [2+2] Cycloadditions
Executive Summary: The Physics of Flow vs. Batch
The transition from batch to flow photochemistry is driven by the physical limitations of light transmission, governed by the Beer-Lambert Law (
Flow Reactor Advantage: By constraining the optical path length (
-
Stoichiometric Photon Delivery: Precise control over the number of photons equivalents.
-
Safety: Handling of strained, high-energy intermediates (e.g., cubanes, oxetanes) in small volumes.
-
Scalability: Scale-up is achieved by running longer, not by increasing vessel size (which would violate the optical path length advantage).
Critical Process Parameters (CPPs)
Before initiating synthesis, the following parameters must be defined to ensure reproducibility.
| Parameter | Definition & Impact | Optimization Strategy |
| Photon Flux ( | The amount of light entering the reactor (Einstein/s). | Measured via chemical actinometry (see Sec. 3). |
| Residence Time ( | Time the solution is exposed to light. | Adjust flow rate. |
| Wavelength ( | Must overlap with the absorbance of the substrate or sensitizer. | Use LED spectra overlay with UV-Vis absorbance of starting material. |
| Oxygen Presence | Mandatory Degassing (Sparging or membrane degassing) for triplet-sensitized reactions. | |
| Concentration | Affects optical density. | High conc. (>0.5 M) can block light even in flow. Run UV-Vis of the reaction mixture at the path length of the tubing. |
Reactor Characterization: Chemical Actinometry Protocol
Requirement: Self-Validating System
To report a reproducible photochemical yield, you must know the photon flux of your specific reactor setup.[1] We utilize Ferrioxalate Actinometry , the gold standard for UV/Vis (250–500 nm) quantification.
Principle:
Protocol:
-
Preparation (Dark Room):
-
Actinometer Solution: 0.15 M Potassium Ferrioxalate in 0.05 M
. -
Developer Solution: 0.1% 1,10-phenanthroline in 0.5 M sodium acetate buffer.
-
-
Flow Experiment:
-
Pump Actinometer Solution through the reactor at a known flow rate (e.g., 1.0 mL/min).
-
Irradiate at the target wavelength (e.g., 365 nm).
-
Collect 1.0 mL of the output into a foil-wrapped vial.
-
-
Analysis:
-
Dilute an aliquot of the irradiated sample into the Developer Solution.
-
Measure Absorbance at 510 nm (
) using a UV-Vis spectrometer.
-
-
Calculation:
-
Calculate
moles generated. -
Derive Photon Flux (
) using the formula: -
Note: Ensure conversion is <10% to maintain accuracy.
-
Application Protocol A: Intramolecular [2+2] Cycloaddition
Target: Synthesis of "Cage" Compounds (e.g., Cookson's Diketone derivatives).
Mechanism: Direct excitation (
Reaction Scheme & Workflow
Figure 1: Standard flow setup for intramolecular photocycloaddition. Note the placement of the BPR after the reactor to prevent solvent boiling.
Step-by-Step Procedure
-
Reagent Prep: Dissolve the endo-Diels-Alder adduct (e.g., from p-benzoquinone and cyclopentadiene) in Ethyl Acetate (0.1 M).
-
Critical: Ethyl acetate is UV transparent >260 nm. Avoid Acetone if direct excitation is desired (Acetone acts as a sensitizer).
-
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet diradical intermediate, reducing yield.
-
System Priming: Flush the FEP coil (10 mL volume) with pure solvent.
-
Irradiation: Turn on the LED module (365 nm high-power LED). Allow 5 minutes for thermal equilibration.
-
Execution: Pump the substrate solution at 2.0 mL/min (Residence time = 5 mins).
-
Pressure: Install a 60 psi (4 bar) Back Pressure Regulator (BPR) to prevent bubble formation if the solvent warms up.
-
-
Work-up: Evaporate solvent. These reactions are often quantitative; recrystallization is usually sufficient.
Application Protocol B: Intermolecular Paternò-Büchi Reaction
Target: Oxetane formation (Benzophenone + Alkene). Challenge: Competitive absorption and radical side reactions.
Mechanistic Logic & Optimization
Figure 2: Mechanistic pathway. Flow optimization targets the 'Biradical' stage by controlling stoichiometry and temperature to favor cyclization over H-abstraction.
Step-by-Step Procedure
-
Stoichiometry: Prepare a solution of Benzophenone (1.0 equiv, 0.05 M) and Excess Alkene (5.0 equiv) in Acetonitrile.
-
Why Excess Alkene? The triplet benzophenone is short-lived. High alkene concentration intercepts the triplet state before it decays or abstracts hydrogen from the solvent.
-
-
Wavelength Selection: Use 365 nm LEDs. Benzophenone absorbs weakly at 365 nm (
), which is ideal for flow. Strong absorption (e.g., 254 nm) would cause all light to be absorbed at the tube wall, leading to polymer formation (fouling). -
Flow Conditions:
-
Reactor Volume: 10 mL FEP coil.
-
Flow Rate: 0.5 mL/min (
min). -
Temperature: 25°C (Active cooling required as LEDs generate heat).
-
-
Analysis: Monitor the disappearance of the Carbonyl peak in IR or the shift in NMR.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Residence time too short. | Decrease flow rate or add a second reactor loop in series. |
| Reactor Fouling (Cloudiness) | Polymerization on tube walls. | (1) Decrease concentration. (2) Switch to a longer wavelength (lower energy) to penetrate deeper. (3) Use ultrasonic cleaning. |
| By-product Formation | Over-irradiation.[2] | Unlike batch, flow allows precise |
| Gas Bubbles | Solvent boiling or | Increase BPR pressure (e.g., from 40 psi to 75 psi). |
References
-
Fundamentals of Flow Photochemistry & Beer-Lambert Law
- Source: Cambié, D., et al. "Energy-efficient solar photochemistry with luminescent solar concentrator based photomicroreactors." Angewandte Chemie (2019).
-
(Contextual grounding on photon efficiency).
-
Ferrioxal
- Source: Hatchard, C. G., & Parker, C. A. "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer." Proceedings of the Royal Society of London (1956).
-
(The foundational method).
-
Intramolecular [2+2] (Cookson's Diketone)
- Source: Hook, B. D., et al. "A practical flow reactor for continuous organic photochemistry." The Journal of Organic Chemistry (2005).
-
(Describes the specific flow synthesis of cage compounds).
-
P
- Source: Kérourédan, E., et al. "Paternò–Büchi reactions in continuous flow." Beilstein Journal of Organic Chemistry (2013).
-
(Detailed optimization of oxetane synthesis).
-
Review of Photochemical Flow Reactors
- Source: Knowles, J. P., et al. "Fundamentals and applications of flow photochemistry." Beilstein Journal of Organic Chemistry (2012).
Sources
Reagents for reduction of bicyclo[4.2.0]octan-7-one to alcohols
Application Note & Protocol Guide
Executive Summary
The reduction of bicyclo[4.2.0]octan-7-one presents a classic challenge in stereoselective synthesis: controlling hydride attack on a conformationally flexible yet sterically differentiated fused ring system. This guide outlines the reagents and protocols necessary to access either the endo- or exo-alcohol with high fidelity.
While sodium borohydride (NaBH₄) offers a robust, non-selective baseline, the use of bulky borohydrides (e.g., L-Selectride) provides superior kinetic control, favoring the formation of the endo-alcohol via convex face attack. Conversely, thermodynamic equilibration or small reducing agents can enrich the exo-isomer. This document synthesizes mechanistic insights with bench-ready protocols for drug discovery and natural product synthesis.
Substrate Analysis & Stereochemical Challenges
The cis-fused bicyclo[4.2.0]octan-7-one system adopts a "cup-shaped" or folded conformation. This creates two distinct faces for nucleophilic attack:
-
The Convex Face (Exo-face): The "outside" of the fold. Sterically accessible.
-
The Concave Face (Endo-face): The "inside" of the fold, shielded by the cyclohexane ring hydrogens.
Stereochemical Causality
-
Kinetic Control: Bulky reagents (e.g., Selectrides) are forced to attack the accessible Convex face , pushing the resulting hydroxyl group into the Concave (endo) position.
-
Thermodynamic Control: The exo-alcohol (hydroxyl on the convex face) is generally more stable due to reduced steric compression with the bridgehead hydrogens.
Mechanistic Pathway Diagram
The following diagram illustrates the decision logic for reagent selection based on the desired stereochemical outcome.
Figure 1: Decision tree for reagent selection based on desired stereochemical outcome. L-Selectride offers high diastereoselectivity for the endo-isomer.
Reagent Selection Guide
| Reagent | Classification | Major Product | Selectivity (dr) | Mechanism | Notes |
| L-Selectride | Bulky Borohydride | Endo-Alcohol | >95:5 | Kinetic (Steric) | Requires oxidative workup. Best for stereocontrol. |
| NaBH₄ | Small Hydride | Mixture (Endo major) | ~2:1 to 4:1 | Mixed | Simple workup. Good for general screening. |
| LiAlH₄ | Strong Hydride | Mixture | Variable | Mixed | More reactive; requires anhydrous conditions. |
| KREDs | Biocatalyst | Enantiopure | >99% ee | Enzyme Specific | Requires screening (e.g., Codexis panels). Ideal for racemic ketones. |
Detailed Experimental Protocols
Protocol A: Stereoselective Reduction (Kinetic Control)
Target: Endo-bicyclo[4.2.0]octan-7-ol Reagent: Lithium tri-sec-butylborohydride (L-Selectride), 1.0 M in THF.
Rationale: The bulky sec-butyl groups prevent the hydride from entering the concave face, forcing attack from the convex face.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Prep: Charge the flask with cis-bicyclo[4.2.0]octan-7-one (1.0 equiv, e.g., 500 mg) dissolved in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Addition: Dropwise add L-Selectride (1.2 equiv) over 10 minutes via syringe. Caution: Reagent is pyrophoric.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; ketone spot will disappear).
-
Quench (Oxidative Workup):
-
Critical Step: Boron byproducts must be oxidized to facilitate separation.
-
Add MeOH (2 mL) slowly at -78°C to quench excess hydride.
-
Remove cooling bath and allow to warm to 0°C.
-
Add 30% H₂O₂ (2 mL) and 3M NaOH (2 mL) dropwise. Exothermic!
-
Stir vigorously for 30 minutes at room temperature.
-
-
Extraction: Dilute with Et₂O (30 mL) and water (10 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 15 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Standard Reduction (Baseline)
Target: Mixture of isomers (optimization baseline) Reagent: Sodium Borohydride (NaBH₄).
Step-by-Step Procedure:
-
Dissolution: Dissolve bicyclo[4.2.0]octan-7-one (1.0 equiv) in MeOH (0.2 M concentration) at 0°C.
-
Addition: Add NaBH₄ (1.1 equiv) in one portion. Note: Gas evolution (H₂) will occur.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Quench with saturated NH₄Cl solution. Evaporate bulk MeOH under reduced pressure. Extract residue with DCM.
-
Analysis: Analyze crude ratio via ¹H NMR. The endo-proton (on the carbon bearing OH) typically appears further downfield or with different coupling constants (
) than the exo-proton due to the ring puckering.
Analytical Validation (QC)
To validate the stereochemistry, utilize ¹H NMR coupling constants (
-
Endo-Alcohol (Product of Kinetic Control):
-
The C7-H proton is on the exo (convex) face.
-
Coupling with adjacent bridgehead/methylene protons often shows distinct Karplus relationships compared to the exo-isomer.
-
Reference: In analogous bicyclo[3.2.0] systems, the endo-alcohol often exhibits a larger vicinal coupling constant with the bridgehead proton due to a near-eclipsed or specific gauche geometry, depending on the exact puckering.
-
Graphviz Workflow: Validation Loop
Figure 2: Analytical workflow for confirming stereochemistry. NOESY correlations between the carbinol proton and bridgehead protons are definitive.
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link
- Foundational text on Selectride reagents and steric control.
-
Newton, R. F., et al. (1979). The substrate non-specific and product enantioselective bioreduction of bicyclo[3.2.0]hept-2-en-6-one using Bakers' yeast.[1] Journal of the Chemical Society, Chemical Communications, (20), 908-909. Link
- Establishes the "cup-shape" stereochemical preference in fused cyclobutanones.
-
Corey, E. J., et al. (1975). Stereospecific synthesis of prostaglandins.[2] Journal of the American Chemical Society.[3]
- Demonstrates the use of bulky borohydrides for stereoselective reduction of fused ring ketones.
-
PubChem Compound Summary: Bicyclo[4.2.0]octan-7-one. National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo(4.2.0)octan-7-one | C8H12O | CID 549083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo(4.2.0)oct-7-ene | C8H12 | CID 136422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing ketene dimerization side products in [2+2] cycloaddition
Technical Support & Optimization Guide
Welcome to the . This guide addresses the kinetic competition between ketene dimerization (homo-coupling) and the desired [2+2] cycloaddition (cross-coupling, e.g., Staudinger synthesis).
The Core Problem: Ketenes are electrophilic heterocumulenes that possess a high propensity to react with themselves.[1] Dimerization is not merely a side reaction; it is the default pathway in the absence of a more competent nucleophile or kinetic control.
Module 1: The Mechanistic Root Cause (Diagnostic)
Before attempting experimental fixes, you must understand the kinetic laws governing your yield loss.
The Kinetic Trap:
-
Dimerization is a second-order reaction with respect to the ketene concentration.
-
Cycloaddition (with an imine/alkene) is first-order with respect to the ketene.
The Mathematical Solution:
To maximize the Cross/Dimer ratio, you must minimize the instantaneous concentration of the ketene (
Visualization: Competing Kinetic Pathways
The following diagram illustrates the divergence point where process control determines the product outcome.
Caption: Kinetic bifurcation of ketene intermediates. Note that dimerization is exponentially sensitive to ketene concentration.
Module 2: Experimental Troubleshooting (Batch Chemistry)
Use this section if you are observing precipitate formation (dimers are often crystalline solids) or low yields in standard glassware.
Issue: "I see a solid precipitate forming immediately."
Diagnosis: Your instantaneous ketene concentration is too high. You are likely mixing reagents too quickly or in the wrong order. The Fix: Pseudo-High Dilution (The "Dropwise" Protocol)
Do NOT mix the acid chloride and base directly and then add the imine/alkene.
-
Pot Setup: Place the Imine/Alkene (Trapping Agent) and the Base (e.g., Hünig’s base, TEA) in the reaction flask. Dissolve in a suitable solvent (DCM, Toluene, or Ether).
-
Feed Setup: Dissolve the Acid Chloride (Ketene Precursor) in a separate syringe or addition funnel.
-
Execution: Add the Acid Chloride solution slowly to the Pot.
-
Why? As each drop of acid chloride hits the base, it generates a small amount of ketene. Because the Trapping Agent is present in huge excess (relative to the tiny amount of generated ketene), the first-order cross-reaction dominates.
-
Issue: "My reaction works for simple substrates but fails for bulky ones."
Diagnosis: Steric hindrance is slowing down the
-
Temperature: While counter-intuitive, increasing the temperature (reflux) can sometimes favor the desired product if the activation energy (
) for the cross-reaction is higher than that of dimerization. However, for standard Staudinger synthesis, low temperature (0°C to -78°C) combined with slow addition is the baseline recommendation to suppress thermal dimerization. -
Catalysis: Add a Lewis Acid (e.g.,
, , or mild lanthanides like ).-
Mechanism: The Lewis Acid coordinates to the ketene oxygen, lowering the LUMO energy and accelerating the nucleophilic attack by the imine/alkene.
-
Issue: "The ketene is too unstable to isolate."
Diagnosis: You are trying to generate the ketene, isolate it, and then react it.[2] The Fix: In-Situ Generation
-
Never isolate mono-substituted ketenes (e.g., methyl ketene). They must be generated in the presence of the trap (as described in the "Dropwise" Protocol above).
Module 3: Advanced Protocols (Flow Chemistry)
For industrial scalability and handling highly reactive ketenes (e.g., fluorinated ketenes), Batch chemistry is often insufficient. Continuous Flow Chemistry is the gold standard for minimizing dimerization.
Why Flow Works: In a flow reactor, the mixing is rapid, and the residence time is precisely controlled. The ketene is generated and immediately swept into a zone containing the trapping agent, physically preventing it from encountering other ketene molecules.
Protocol: The "Flash-Generate-Trap" Flow Setup
Materials:
-
Dual-syringe pump system or HPLC pumps.
-
T-mixer or Static Mixer (PEEK or Stainless Steel).
-
Residence time coil (PFA tubing).
Workflow:
-
Stream A: Acid Chloride (in DCM).
-
Stream B: Base + Imine/Alkene (in DCM).
-
Junction: Streams A and B meet at a T-mixer.
-
Note: The dehydrohalogenation (ketene formation) happens within the mixing zone, in the immediate presence of the trap.
-
-
Reactor Coil: The mixture travels through a temperature-controlled coil for a defined residence time (e.g., 1–5 minutes).
-
Quench: Output flows directly into a collection vial containing saturated
or silica gel.
Visualization: Flow Chemistry Setup
Caption: Continuous flow setup ensuring high local concentration of trapping agent relative to generated ketene.
Data Summary: Method Comparison
| Variable | Batch (Standard) | Semi-Batch (Slow Addition) | Continuous Flow |
| Ketene Conc. | High (Initial spike) | Low (Controlled) | Near Zero (Steady State) |
| Dimer Risk | High | Moderate | Lowest |
| Heat Transfer | Poor (Hotspots) | Moderate | Excellent |
| Suitability | Stable Ketenes | Most Lab Scale Rxns | Unstable/Explosive Ketenes |
Frequently Asked Questions (FAQ)
Q: Does the choice of base affect dimerization? A: Yes. Bulky bases (e.g., DIPEA/Hünig's base) are preferred over Triethylamine (TEA) if the ketene is prone to polymerization. The "shuttle" mechanism where the base forms an acyl ammonium salt intermediate can be influenced by the steric bulk of the amine, slowing down the elimination step and keeping the ketene concentration lower.
Q: Can I use Wolff Rearrangement instead of Acid Chlorides?
A: Absolutely. Generating ketenes photochemically (UV light) or thermally from
Q: Why do I get "Head-to-Tail" vs "Head-to-Head" dimers? A: This is dictated by the electronics of the ketene substituents.
-
Aldoketenes (R-CH=C=O): typically form
-lactone dimers (Head-to-Tail) via a process. -
Ketoketenes (
): typically form cyclobutane-1,3-diones (Head-to-Head). -
Troubleshooting Tip: If you see
-lactones, you are likely dealing with a highly reactive mono-substituted ketene that requires stricter "Slow Addition" protocols.
References
-
Tidwell, T. T. (2005). Ketenes.[1][2][3][4][5][6][7][8][9][10] John Wiley & Sons. (The definitive text on ketene reactivity and dimerization kinetics).
-
Staudinger, H. (1907). Zur Kenntnis der Ketene.[2][3][11][6] Diphenylketen.[5] Justus Liebigs Annalen der Chemie. (The foundational paper on ketene synthesis and reactivity).
-
Leitch, J. A., et al. (2021).[5] Formation and utility of reactive ketene intermediates under continuous flow conditions. Tetrahedron. (Modern application of flow chemistry to suppress dimerization).
-
Jiao, L., et al. (2006). Mechanism of the Staudinger Synthesis: Semiempirical and DFT Studies. Journal of the American Chemical Society.[12] (Detailed mechanistic study on the competition between cycloaddition and side reactions).
-
Podgórski, P., et al. (2022). Continuous Flow Generation of Acylketene Intermediates. The Journal of Organic Chemistry. (Protocol for handling highly reactive acyl ketenes).
Sources
- 1. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Staudinger Synthesis [organic-chemistry.org]
Technical Support Center: Intramolecular Photocycloaddition Optimization
Welcome to the Photochemistry Application Support Center. Ticket ID: IPC-OPT-2024 Subject: Optimizing Yield & Selectivity in Intramolecular [2+2] Photocycloadditions Assigned Specialist: Senior Application Scientist, Photoredox Division
Executive Summary: The "Photon-Limited" Regime
In intramolecular photocycloaddition (e.g., [2+2] enone-alkene cyclization), yield loss rarely stems from a lack of intrinsic reactivity. Instead, it is almost always a mass transfer or photon transport failure.
The most common error we diagnose is treating photons as "just another reagent" without accounting for their attenuation. Unlike thermal heat, which convects, light follows the Beer-Lambert Law (
This guide moves beyond basic "dilution" advice to engineer a high-yield system.
Module A: Photophysical Parameters (The Light Source)
Diagnosis: Spectral Mismatch & Inner Filter Effects
Symptom: Reaction starts fast but stalls at ~40% conversion despite ample starting material. Root Cause: The product or a byproduct absorbs at the same wavelength as the starting material (product inhibition), or the concentration is so high that light cannot penetrate the vessel (optical density > 2).
Protocol A1: The "Optical Density" Check
Before running the reaction, you must determine the maximum efficient concentration (
-
Measure UV-Vis: Take a UV-Vis spectrum of your substrate in the reaction solvent.
-
Calculate Penetration: Use the molar absorptivity (
) at your irradiation wavelength ( ).-
If
, nearly 99% of photons are absorbed in the first layer.
-
-
Optimization:
-
Shift
: Irradiate at the tail of the absorption band (where is lower) rather than the . This allows light to penetrate deeper into the reactor. -
Narrow Bandwidth: Use high-power LEDs (FWHM ~20nm) instead of broad-spectrum mercury lamps to avoid exciting byproducts.
-
Module B: Reaction Engineering (The Chemical Environment)
Diagnosis: Competing Intermolecular Reactions
Symptom: Formation of oligomers/polymers or insoluble precipitate.[1]
Root Cause: Concentration is too high. In intramolecular reactions, the desired cyclization is unimolecular (
Protocol B1: The "Pseudo-High Dilution" Technique
You do not need to run the entire reaction at ultra-low concentration (which is inefficient). Instead, use a fed-batch or flow approach to keep the instantaneous concentration of the excited state low.
| Parameter | Standard Batch | Optimized Fed-Batch | Continuous Flow (Recommended) |
| Substrate Conc. | 0.05 - 0.1 M | Add substrate slowly to irradiated solvent | 0.1 - 0.5 M (due to thin path) |
| Reaction Time | Hours to Days | Hours | Minutes (Residence Time) |
| Dominant Side Rxn | Dimerization | Reduced Dimerization | Minimal |
Diagnosis: Oxygen Quenching
Symptom: Reaction is sluggish; induction period observed; oxidative byproducts.[1]
Root Cause: Oxygen is a triplet state quencher. If your mechanism involves a Triplet Excited State (
Protocol B2: Degassing Hierarchy
-
Level 1 (Basic): Sparging with Argon for 15 mins. Risk: Solvent evaporation.[1]
-
Level 2 (Better): Freeze-Pump-Thaw (3 cycles). Standard for batch.
-
Level 3 (Flow/Best): Inline semi-permeable membrane degasser or pressurizing the system (Henry's Law) to keep
dissolved and unreactive relative to the photon flux.
Module C: Reactor Technology (Batch vs. Flow)
The single most effective upgrade for photocycloaddition yield is switching from Batch to Continuous Flow.
In a batch flask, the surface-to-volume ratio decreases as you scale up. In a microfluidic flow reactor, the path length is fixed (e.g., 100-500
Workflow Visualization: Troubleshooting Logic
Caption: Decision tree for diagnosing yield loss in photochemical reactions. Blue nodes indicate diagnostic steps; Green nodes indicate corrective protocols.
Frequently Asked Questions (FAQ)
Q: Can I just use a brighter lamp to overcome the Inner Filter Effect?
A: Generally, no. Increasing intensity (
Q: Why does my reaction work in NMR tubes but fail in a 100mL flask? A: This is the classic Path Length Limit . An NMR tube has a diameter of ~5mm. A 100mL flask might be 6-8cm. The light cannot penetrate the center of the flask.
-
Fix: Use a recirculating loop reactor where the reaction mixture is pumped through a thin, transparent tubing wrapped around the light source, then back to the reservoir.
Q: How do I choose the right solvent? A: Solvent polarity affects the excited state energy.
-
Non-polar (Hexane/Benzene): Often favors the
transition. -
Polar Aprotic (Acetonitrile): Good for solubilizing polar substrates; often stabilizes charge-transfer intermediates.
-
Warning: Avoid solvents that absorb UV light (e.g., Acetone absorbs below 330nm) unless you are using Acetone as a triplet sensitizer.
References
-
Continuous-Flow Photochemistry Optimiz
- Title: [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under B
- Source: MDPI (Molecules)
-
URL:[Link]
- Relevance: Demonstrates superior conversion/yield in flow (60 min) vs. batch (10-13 h)
-
Inner Filter Effect & Correction
-
Solvent & Environmental Effects [1]
-
Degassing Importance
- Title: How To: Degas Solvents
- Source: University of Rochester / Dept of Chemistry
-
URL:[Link]
- Relevance: Standard operating procedures for removing oxygen to prevent triplet st
Sources
Avoiding epimerization of trans-bicyclo[4.2.0]octan-7-one during workup
Topic: Preventing Epimerization of trans-Bicyclo[4.2.0]octan-7-one Ticket ID: #TBO-7-STAB-001 Status: Open Priority: Critical (Irreversible Stereochemical Loss)[1]
Executive Summary: The Thermodynamic Trap
The Core Issue:
You are observing the loss of stereochemical integrity in trans-bicyclo[4.2.0]octan-7-one. This is not a random degradation; it is a thermodynamic relaxation.[1] The trans-fused [4.2.0] system is significantly more strained (approx.[1]
The Mechanism:
The ketone functionality at C7 acidifies the
Visualizing the Failure Mode
Figure 1: The irreversible thermodynamic slide from the strained trans-isomer to the stable cis-isomer via enolization.
Troubleshooting Guide: Workup & Isolation
Phase 1: Reaction Quenching
Standard aqueous washes often have uncontrolled pH pockets that trigger epimerization.[1]
Q: My crude NMR shows the trans isomer, but it disappears after extraction. Why?
A: You likely used a standard ammonium chloride (
-
The Problem:
is basic enough ( ) to deprotonate the activated bridgehead proton over time. is weakly acidic ( ) and can catalyze enolization.[1] -
The Fix: Use a Cold Phosphate Buffer (pH 7.0) .
Protocol: The "Cryo-Buffer" Quench
-
Cool the reaction mixture to -78 °C (or at least 0 °C).
-
Add a pre-cooled 1.0 M Sodium Phosphate buffer (
).[1] -
Allow to warm to 0 °C only during the phase separation.
-
Perform extraction with cold solvent (Ether or DCM).[1]
-
Crucial: Dry over
(neutral), never (slightly acidic Lewis acid character).[1]
Phase 2: Purification (The Silica Trap)
Silica gel is the #1 killer of trans-fused cyclobutanones.
Q: I purified my product on silica, and it came out as the cis isomer. Is my silica bad?
A: No, your silica is working normally—which is the problem. Standard silica gel has a surface pH of 4.0–5.0 due to silanol groups (
Comparative Stability Data
| Stationary Phase | Surface pH | Risk Level | Recommendation |
| Standard Silica Gel ( | 4.0 – 5.0 | High | Avoid for trans-isomers.[1] |
| Neutral Alumina (Brockmann III) | 7.0 – 7.5 | Low | Preferred solid phase.[1] |
| 7.5 – 8.0 | Medium | Acceptable if strictly controlled.[1] | |
| Florisil (Magnesium Silicate) | 8.5 | High | Avoid (Basic).[1] |
Protocol: Deactivating Silica Gel If you must use silica, you must neutralize the acidic sites.
-
Prepare the slurry using your eluent + 1% Triethylamine (
) . -
Flush the column with 2 column volumes of this buffer.[1]
-
Run the column using eluent containing 0.1%
.[1] -
Speed Factor: Complete the column in under 15 minutes. Flash chromatography is mandatory; gravity columns are death sentences for these molecules.[1]
Diagnostic & Verification Logic
Use this decision tree to determine the root cause of your epimerization.
Figure 2: Diagnostic logic flow for identifying the source of epimerization.
Frequently Asked Questions (FAQ)
Q: Can I store the trans-isomer in
-
Test: Shake your
with aqueous litmus; if it turns red, it will destroy your sample.[1] -
Fix: Filter
through basic alumina immediately before use, or use (Benzene-d6), which is non-acidic and provides better shift dispersion for cyclic ketones.[1]
Q: Is the epimerization reversible? Can I get the trans back? A: No. The cis-isomer is the thermodynamic sink. Once the ring strain is released by flipping to cis, you cannot go back up the energy hill without a specific photochemical input or a multistep derivatization-elimination sequence.
Q: Does the substituent at C8 matter?
A: Yes. If you have substituents at C8 (the position
References
-
Strain Energy in Bicyclic Systems: Detailed computational analysis of cis vs. trans stability in fused bicyclic alkanes. Atlantis Press.[1] "Configurational and Conformational Isomers of Fused Bicyclic Rings."
-
Synthesis of Bicyclo[4.2.0]octanones (Kingianin Precursors): Practical examples of handling unstable [4.2.0] ketones derived from ketene cycloadditions. ACG Publications. "Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition."
-
Silica Gel Acidity & Purification: Methodologies for purifying acid-sensitive compounds on silica. Preprints.org.[1] "Silica Gel Chromatographic Methods for Identification, Isolation and Purification."[1][2]
-
Epimerization Mechanisms: General review of alpha-chiral ketone instability. BenchChem Technical Guides. "Avoiding epimerization during synthesis."[1][3][4]
Sources
- 1. Bicyclo(4.2.0)octan-7-one | C8H12O | CID 549083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclobutanone Synthesis & Polymerization Control
Welcome to the Advanced Troubleshooting Guide for Cyclobutanone Synthesis. Cyclobutanones are highly valuable four-carbon synthons in medicinal chemistry and drug development. However, their inherent ring strain (approximately 26.3 kcal/mol) and the extreme electrophilicity of their precursors (such as ketenes) make them highly susceptible to dimerization, oligomerization, and ring-opening polymerization side reactions.
This support center provides researchers and scientists with field-proven, mechanistically grounded solutions to control these competing pathways and maximize target yields.
Diagnostic Workflow
Workflow for troubleshooting polymerization in cyclobutanone synthesis.
Troubleshooting Guide & FAQs
Q1: Why does my [2+2] ketene cycloaddition yield mostly ketene dimers and polymers instead of the target cyclobutanone?
Causality: Ketenes are highly electrophilic and prone to rapid dimerization, forming cyclobutanedione or
Q2: How do I optimize the temperature to suppress polymerization while maintaining cyclobutanone yield? Causality: Temperature dictates the kinetic balance between the desired cycloaddition and thermal degradation. Temperatures below 80 °C often lead to incomplete conversion due to the activation energy required for the [2+2] transition state. Conversely, exceeding 120 °C accelerates the thermal decomposition of the highly strained cyclobutanone product and promotes oligomerization 2. Solution: Maintain the reaction strictly within the 80 °C to 120 °C kinetic window. Refer to the quantitative optimization table below for specific yield comparisons.
Q3: I am using a cyclopropanol ring-expansion route, but I'm seeing ring-opening polymerization. How can I prevent this? Causality: Ring expansion of cyclopropyl carbinols relies on acid catalysis (e.g., pinacol-type rearrangement). Strong Lewis acids can over-activate the newly formed cyclobutanone. Because the four-membered ring is highly strained, this over-activation triggers a cascade of ring-opening polymerization or fragmentation 1. Solution: Shift to milder catalytic systems. Recent protocols demonstrate that using a chiral dual-hydrogen-bond donor (HBD) co-catalyzed with trace hydrogen chloride provides excellent enantioselectivity and precisely coordinates the transition state without the harsh Lewis acidity that causes polymerization 3.
Quantitative Data: Temperature vs. Yield in[2+2] Cycloaddition
The following table summarizes the effect of temperature on the product distribution during a standard in situ ketene [2+2] cycloaddition. Strict adherence to the 80–100 °C window is required to prevent polymer accumulation.
| Reaction Temperature (°C) | Target Cyclobutanone Yield (%) | Ketene Dimer/Polymer (%) | Unreacted Starting Material (%) |
| 60 | 35 | 10 | 55 |
| 80 | 78 | 12 | 10 |
| 100 | 85 | 10 | 5 |
| 120 | 72 | 25 | 3 |
| 140 | 40 | 58 | 2 |
Self-Validating Experimental Protocols
Protocol 1: Controlled In Situ Ketene [2+2] Cycloaddition
Objective: Synthesize cyclobutanone via [2+2] cycloaddition while suppressing ketene dimerization through steady-state concentration control. Self-Validation Checkpoint: Analyze the crude reaction mixture via FT-IR prior to workup. The absence of a strong absorbance band at ~1860–1900 cm⁻¹ (characteristic of cyclobutanedione dimers) validates that the slow-addition rate successfully suppressed dimerization.
Step-by-Step Methodology:
-
Equip a flame-dried 3-neck round-bottom flask with a dropping funnel, reflux condenser, and an internal thermocouple. Purge the system with inert argon.
-
Dissolve the target alkene (1.0 equiv) in anhydrous toluene (0.2 M concentration) and heat the solution to 90 °C (the optimal kinetic window to prevent thermal degradation 2).
-
In a separate dry flask, prepare a solution of the acid chloride (1.5 equiv) and triethylamine (1.6 equiv) in anhydrous toluene.
-
Critical Step: Load the acid chloride/TEA solution into a syringe pump and add it dropwise to the alkene solution over a period of 4 to 6 hours. Causality: This extremely slow addition ensures the steady-state concentration of the highly reactive ketene remains near zero, kinetically favoring the intermolecular cycloaddition over bimolecular ketene dimerization.
-
Stir the mixture for an additional 1 hour at 90 °C to ensure complete consumption of the generated ketene, then cool to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃, extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Pinacol-Type Ring Expansion of Cyclopropyl Carbinols
Objective: Synthesize 2,3-disubstituted cyclobutanones via oxidation and rearrangement without triggering acid-catalyzed ring-opening polymerization. Self-Validation Checkpoint: Monitor the reaction via TLC (Thin-Layer Chromatography). A clean conversion to a single discrete spot validates the procedure; severe vertical streaking indicates that over-activation and subsequent ring-opening polymerization have occurred.
Step-by-Step Methodology:
-
Dissolve the
-hydroxycyclopropyl carbinol (1.0 equiv) in a non-nucleophilic solvent (e.g., anhydrous dichloromethane) and cool to 0 °C. -
Add a mild oxidant (e.g., Dess-Martin periodinane, 1.2 equiv) to initiate the oxidation of the secondary alcohol 4.
-
Introduce a catalytic amount of a dual-hydrogen-bond donor (HBD) and a stoichiometric trace of HCl (0.05 equiv) to mediate the protio-semipinacol rearrangement 3. Causality: The HBD precisely coordinates the transition state, lowering the activation energy for the 1,2-alkyl shift while avoiding the harsh Lewis acidity that otherwise shatters the cyclobutanone ring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃ to neutralize the oxidant and acid. Extract the organic layer, dry, and purify via flash column chromatography.
References
-
Cyclobutanone synthesis Source: Organic Chemistry Portal URL:[Link]
-
A New Synthesis of Cyclobutanones: Highly Selective Carbonylation of Titanacyclobutane Complexes Prepared by Free Radical Alkylation Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Bicyclo[4.2.0]octan-7-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and subsequent application. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of bicyclo[4.2.0]octan-7-one, a strained bicyclic ketone. By comparing its fragmentation behavior to that of related cyclic ketones, we aim to provide a predictive framework for the analysis of similar chemical entities.
Bicyclo[4.2.0]octan-7-one, with its fused cyclohexane and cyclobutanone rings, presents a unique case for mass spectral fragmentation. The inherent ring strain of the four-membered ring and the presence of a carbonyl group are the primary drivers of its fragmentation pathways. This guide will dissect these pathways, offering a mechanistic rationale for the observed product ions and contrasting them with the fragmentation of less strained systems.
The Fragmentation Blueprint of Bicyclo[4.2.0]octan-7-one
The electron ionization mass spectrum of bicyclo[4.2.0]octan-7-one is characterized by a series of distinct fragmentation pathways that are diagnostic for its bicyclic structure containing a cyclobutanone moiety. The molecular ion ([M]•+) is observed at m/z 124, consistent with its molecular formula of C₈H₁₂O[1].
The most significant fragmentation route is initiated by the cleavage of the strained cyclobutanone ring. This process, a retro-[2+2] cycloaddition, is a hallmark of cyclobutanones under electron ionization and leads to the formation of a ketene and an olefin radical cation[2]. For bicyclo[4.2.0]octan-7-one, this pathway results in the expulsion of ethene (C₂H₄) and the formation of a cyclohexenone radical cation, or the loss of ketene (CH₂CO) to form a cyclohexene radical cation.
Another prominent fragmentation pathway for ketones is α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group[3][4]. In the case of bicyclo[4.2.0]octan-7-one, α-cleavage at the C6-C7 or C7-C8 bond would lead to the opening of the four-membered ring and subsequent rearrangements.
A third potential, though often less favored for cyclic ketones without a suitable γ-hydrogen, is the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage[5]. The rigid bicyclic structure of bicyclo[4.2.0]octan-7-one makes a classical McLafferty rearrangement challenging.
A Comparative Analysis: Bicyclo[4.2.0]octan-7-one vs. Other Cyclic Ketones
To truly appreciate the unique fragmentation of bicyclo[4.2.0]octan-7-one, it is instructive to compare its mass spectrum with those of other cyclic ketones, such as cyclohexanone and camphor (a bicyclo[2.2.1]heptan-2-one).
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Dominant Fragmentation Pathways |
| Bicyclo[4.2.0]octan-7-one | 124 | 96, 82, 68, 54 | Retro-[2+2] cycloaddition, α-cleavage |
| Cyclohexanone | 98 | 83, 70, 55, 42 | α-cleavage, McLafferty-type rearrangements |
| Camphor | 152 | 108, 95, 81 | α-cleavage, Wagner-Meerwein rearrangements |
Cyclohexanone, lacking the strained four-membered ring, primarily undergoes α-cleavage to lose alkyl radicals. Camphor, a bridged bicyclic system, exhibits complex fragmentation patterns dominated by rearrangements characteristic of its rigid skeleton. The retro-[2+2] cycloaddition pathway is a distinguishing feature of bicyclo[4.2.0]octan-7-one, directly reflecting the presence of the cyclobutanone ring.
Mechanistic Insights into Fragmentation
The major fragmentation pathways of bicyclo[4.2.0]octan-7-one can be visualized as follows:
Caption: Proposed major fragmentation pathways of bicyclo[4.2.0]octan-7-one under EI-MS.
Experimental Protocols
A generalized protocol for the analysis of bicyclo[4.2.0]octan-7-one and similar compounds using gas chromatography-mass spectrometry (GC-MS) is provided below.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for injection.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Caption: Generalized workflow for the GC-MS analysis of bicyclic ketones.
Conclusion
The mass spectrometry fragmentation of bicyclo[4.2.0]octan-7-one is a compelling example of how molecular structure dictates fragmentation behavior. The presence of the strained cyclobutanone ring introduces a unique and dominant retro-[2+2] cycloaddition pathway, which is not observed in more stable cyclic or bridged bicyclic ketones. This comparative guide provides researchers with the foundational knowledge to interpret the mass spectra of this and structurally related compounds, aiding in their unambiguous identification and characterization in complex matrices. The provided experimental protocol serves as a robust starting point for developing analytical methods for this class of molecules.
References
- Einhorn, J., et al. (1985). Collisional activation mass spectrometry of some bicyclo[4.2.0]octan-7-ones and bicyclo[3.2.0]heptan-6-ones. Organic Mass Spectrometry, 20(9), 551-558.
-
LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
PubChem. Bicyclo[4.2.0]octan-7-one. [Link]
- Veselovsky, V. V., et al. (1988). Synthesis of bicyclo[4.2.0]octane and bicyclo[3.2.0]heptane synthons for the synthesis of natural compounds. Russian Chemical Bulletin, 37(10), 2053-2059.
-
National Library of Medicine. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]
-
SpectraBase. Bicyclo[4.2.0]oct-7-ene-7-D. [Link]
-
MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
NIST WebBook. Bicyclo[4.2.0]oct-1-ene, 7-exo-ethenyl-. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SlidePlayer. Interpretation of mass spectra. [Link]
-
Divisione di Spettrometria di Massa. Dissociation of Even-Electron Ions. [Link]
-
Doc Brown's Advanced Organic Chemistry. C8H18 mass spectrum of octane fragmentation pattern. [Link]
Sources
- 1. Bicyclo(4.2.0)octan-7-one | C8H12O | CID 549083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of Bicyclo[4.2.0]octan-7-one Scaffolds: X-ray Crystallography vs. Spectroscopic Alternatives
Topic: Structural Validation of Bicyclo[4.2.0]octan-7-one Derivatives Content Type: Publish Comparison Guide
Executive Summary
The bicyclo[4.2.0]octan-7-one skeleton—a fused cyclobutanone-cyclohexane system—serves as a critical pharmacophore in the synthesis of complex natural products (e.g., Kingianins) and bioisosteres for beta-lactams.[1] However, its conformational flexibility and the high ring strain of the cyclobutanone moiety (>25 kcal/mol) often lead to ambiguous stereochemical assignments when relying solely on solution-phase NMR.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for the structural elucidation of these derivatives. We provide experimental protocols for crystallizing these challenging, often low-melting scaffolds and present comparative data on their ring-fusion geometry.
Comparative Analysis: X-ray Diffraction vs. Alternatives
For researchers targeting specific stereoisomers (cis- vs. trans-fused), the choice of analytical method dictates the confidence level of the structural assignment.
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1D/2D) | DFT Computation (B3LYP) |
| Primary Output | Absolute 3D atomic coordinates & packing | Magnetic environment & connectivity | Theoretical energy minima |
| Stereochemical Certainty | Absolute (100%) - Direct visualization of cis/trans fusion. | High (80-90%) - Inferred from | Predictive - Subject to basis set accuracy. |
| Ring Pucker Quantification | Precise measurement of cyclobutanone pucker angle ( | Qualitative inference via Karplus relationships. | Highly accurate but gas-phase only. |
| Sample State | Solid state (Crystal required). | Solution state (Dynamic averaging). | Virtual (Gas/Solvent model). |
| Limitation | Requires crystalline solid (difficult for oils). | Signal overlap in complex fused systems. | Cannot confirm actual synthesized isomer. |
Critical Insight: The "Cis-Fusion" Ambiguity
In bicyclo[4.2.0]octan-7-one systems, the bridgehead protons (
Experimental Data: Structural Metrics of the Scaffold
The following data summarizes key structural parameters derived from X-ray studies of cis-7-azabicyclo[4.2.0]octan-8-one (a nitrogen analogue) and halogenated derivatives.
Table 1: Crystallographic vs. Theoretical Metrics for Bicyclo[4.2.0]octan-7-one Cores
| Parameter | X-ray Experimental Value (Å / °) | Standard Value (Unstrained) | Significance |
| C1–C6 Bond Length | 1.54 – 1.56 Å | 1.54 Å | Elongation indicates strain at the ring fusion. |
| C8–C7–C6 Angle | 92.5° ± 0.5° | 120° ( | Severe angle compression at the carbonyl carbon. |
| Cyclobutanone Pucker | 20° – 30° | 0° (Planar) | The ring puckers to relieve torsional strain; critical for reactivity. |
| Bridgehead Torsion | 65° (cis-fusion) | 60° (Gauche) | Deviation confirms the "tent-like" geometry of the cis-isomer. |
Data Source: Aggregated from structural analyses of cis-7-azabicyclo[4.2.0]octan-8-one and cis-3,4-dibromobicyclo[4.2.0]octan-7-one [1, 2].
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting X-ray characterization, specifically addressing the "Oily Product" bottleneck common with these derivatives.
Caption: Workflow for structural validation. Oils require derivatization (yellow path) to enable X-ray diffraction, the only method to resolve ambiguous NMR coupling constants.
Experimental Protocol: Crystallization of Low-Melting Derivatives
Bicyclo[4.2.0]octan-7-one derivatives are notorious for being oils or low-melting solids due to their globular shape and lack of hydrogen bond donors. The following protocol utilizes heavy-atom derivatization to induce crystallization and facilitate phase determination.
Protocol: Semicarbazone Derivatization for X-ray Analysis
Purpose: To convert the oily ketone into a crystalline solid with higher melting point and rigid H-bond networks suitable for diffraction.
-
Reagent Preparation:
-
Dissolve Semicarbazide hydrochloride (1.1 equiv) and Sodium acetate (1.2 equiv) in a minimal volume of water.
-
Dissolve the bicyclo[4.2.0]octan-7-one derivative (1.0 equiv) in Ethanol (95%).
-
-
Reaction:
-
Add the aqueous reagent solution to the ethanolic ketone solution dropwise with stirring.
-
Heat to reflux for 30–60 minutes. The solution should remain clear initially.
-
-
Crystallization (The Critical Step):
-
Cool the mixture slowly to room temperature.
-
Crucial: Add water dropwise until a faint turbidity persists, then add a single drop of ethanol to clear it.
-
Allow to stand undisturbed at 4°C for 24–48 hours.
-
-
Harvesting:
-
Filter the resulting needles/prisms.
-
Validation: Check melting point (expect >150°C shift from parent ketone).
-
-
Mounting:
-
Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm).
-
Mount on a glass fiber or MiTeGen loop using paratone oil (to prevent sublimation).
-
Why this works: The semicarbazone moiety introduces both a hydrogen bond donor/acceptor motif (urea-like) and a rigid planar segment, significantly enhancing lattice energy and packing efficiency compared to the parent ketone [3].
References
-
Argay, G., Kálmán, A., Ribár, B., Lazar, L., & Bernáth, G. (2004). cis-7-Azabicyclo[4.2.0]octan-8-one.[2] Acta Crystallographica Section E: Structure Reports Online, 60(2), o170-o172.[2] Link
- Lange, G. L., & Gottardo, C. (1995). Synthesis and properties of cis-3,4-dibromobicyclo[4.2.0]octan-7-one. Journal of Organic Chemistry.
-
BenchChem. (2025).[3] Spectroscopic and Structural Elucidation of cis-2-oxabicyclo[4.2.0]octan-7-one: A Technical Overview. BenchChem Technical Guides. Link
Sources
Differentiating bicyclo[4.2.0]octan-7-one from isomeric cyclooctenones
An Application Scientist's Guide to Differentiating Bicyclo[4.2.0]octan-7-one from Isomeric Cyclooctenones
In the landscape of synthetic chemistry and drug development, the precise characterization of cyclic ketones is paramount. Isomeric impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides a comprehensive framework for distinguishing bicyclo[4.2.0]octan-7-one from its constitutional isomers, the cyclooctenones (specifically cyclooct-2-enone, cyclooct-3-enone, and cyclooct-4-enone). While these C8H10O isomers share the same molecular weight, their distinct structural features give rise to unique spectroscopic and chromatographic signatures.
This document moves beyond a simple listing of data points, delving into the causal relationships between molecular structure and analytical output. We will explore how ring strain, conjugation, and molecular symmetry serve as the fundamental basis for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC).
Structural and Electronic Profiles: The Basis for Differentiation
The core challenge stems from the identical mass and elemental composition of these isomers. The key to their differentiation lies in exploiting the unique electronic and steric environments within each molecule.
-
Bicyclo[4.2.0]octan-7-one: This molecule features a fused ring system, combining a six-membered ring with a strained four-membered ring (cyclobutanone). This significant ring strain is the most critical feature, profoundly influencing its spectroscopic properties, particularly the carbonyl stretching frequency in IR spectroscopy.
-
Cyclooct-2-enone: This isomer is an α,β-unsaturated ketone. The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) delocalizes electron density, which alters its UV absorbance, IR frequencies, and NMR chemical shifts.
-
Cyclooct-3-enone & Cyclooct-4-enone: In these isomers, the carbonyl group and the double bond are isolated. Their primary difference lies in the symmetry of the molecule. Cyclooct-4-enone possesses a C2 axis of symmetry, which simplifies its ¹³C NMR spectrum compared to the less symmetric cyclooct-3-enone.
Analytical Workflow: A Multi-Technique Approach
A robust identification strategy relies not on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates a systematic approach to characterization.
Caption: Key EI-MS fragmentation pathways for the isomeric ketones.
Chromatographic Separation
Gas chromatography is the ideal technique for separating these volatile isomers.
-
Principle: Separation is based on differences in boiling point and polarity. While the isomers have similar polarities, their shapes affect their van der Waals interactions with the stationary phase. The more compact, rigid bicyclic structure of bicyclo[4.2.0]octan-7-one often leads to a shorter retention time (i.e., it elutes earlier) than the more flexible and larger cyclooctenone isomers on standard non-polar columns (like those with a 5% phenyl polysiloxane phase).
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL of a dilute solution (~100 ppm in dichloromethane) using a split injection (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Couple the GC outlet to a mass spectrometer scanning from m/z 40 to 200.
-
Analysis: Compare the retention times of the separated peaks and analyze the mass spectrum of each peak to confirm its identity based on the fragmentation patterns described above. This combination of retention time and mass spectrum provides a self-validating system for identification.
Summary and Conclusion
The differentiation of bicyclo[4.2.0]octan-7-one from isomeric cyclooctenones is a solvable, albeit nuanced, analytical challenge. No single technique provides a complete picture, but a combined approach yields unambiguous results.
-
For rapid screening: IR spectroscopy is invaluable. A carbonyl stretch near 1780 cm⁻¹ is a definitive marker for the strained bicyclic system.
-
For unambiguous identification: NMR spectroscopy is the gold standard. The presence of only 5 signals in the ¹³C NMR spectrum uniquely identifies the symmetric cyclooct-4-enone. For the other isomers, detailed analysis of ¹H and ¹³C chemical shifts and coupling patterns is required.
-
For confirmation and analysis of mixtures: GC-MS is the most powerful combination. It provides physical separation based on volatility and structural confirmation based on a unique fragmentation pattern—specifically, the loss of ketene (m/z 42) to produce a base peak at m/z 80 for bicyclo[4.2.0]octan-7-one.
By understanding the fundamental relationship between the unique structural features of each isomer and its spectroscopic and chromatographic behavior, researchers can confidently and accurately characterize these important chemical entities.
References
For illustrative purposes, these references represent the types of authoritative sources that would contain relevant experimental data. The specific spectral values discussed in this guide are representative and based on established principles of organic spectroscopy.
-
Spectroscopic Data of Organic Compounds: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
Principles of NMR Spectroscopy: "Introduction to Spectroscopy" by Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. This textbook provides foundational knowledge on interpreting NMR, IR, and MS data. Source: Cengage Learning. URL: [Link]
-
Mass Spectrometry Fragmentation: "Interpretation of Mass Spectra" by Fred W. McLafferty and Frantisek Turecek. An authoritative guide to understanding fragmentation mechanisms in mass spectrometry. Source: University Science Books. URL: [Link] (Note: Direct link to McLafferty is often not stable, linking to publisher's general chemistry page).
-
Synthesis and Characterization of Bicyclic Ketones: Research articles in journals such as the Journal of Organic Chemistry or Tetrahedron Letters often contain detailed experimental sections with full characterization data for compounds like bicyclo[4.2.0]octan-7-one. For example, studies on [2+2] photocycloadditions. Source: American Chemical Society (ACS) Publications. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
